Cvt-313

Catalog No.
S524588
CAS No.
199986-75-9
M.F
C20H28N6O3
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cvt-313

CAS Number

199986-75-9

Product Name

Cvt-313

IUPAC Name

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol

Molecular Formula

C20H28N6O3

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)

InChI Key

NQVIIUBWMBHLOZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(bis-(hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine, CVT 313, CVT-313

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC

The exact mass of the compound Cvt-313 is 400.2223 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 functions by competing with ATP for its binding site on the CDK2 enzyme. The following diagram illustrates its mechanism of action and downstream cellular effects.

G CVT313 This compound CDK2 CDK2/Cyclin E/A CVT313->CDK2 Binds & Inhibits ATP ATP Binding Site CDK2->ATP Competes for Rb Retinoblastoma (Rb) Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Releases CellCycle Cell Cycle Arrest (G1/S Boundary) E2F->CellCycle Drives S-Phase Entry Prolif Inhibition of Cell Proliferation CellCycle->Prolif Leads to

This compound inhibits CDK2 to prevent Rb phosphorylation and G1/S cell cycle progression.

While this compound is most specific for CDK2, it can inhibit other kinases at much higher concentrations. Its selectivity profile is detailed in the table below.

Kinase Target Reported IC₅₀ (μM) Fold Selectivity vs. CDK2
CDK2/Cyclin E 0.176 - 0.5 [1] [2] [3] -
CDK5/p25 0.42 [1] [2] ~1-fold (similar potency)
CDK1/Cyclin B 4.2 [2] [3] ~8.5-fold [4]
CDK9/Cyclin T1 2.3 [2] ~4.6-fold
CDK7/Cyclin H/MAT1 9.2 [2] ~18-fold
CDK4/Cyclin D1 215 [2] [3] ~430-fold [4]

Experimental Applications and Protocols

This compound has been utilized in various research contexts, from in vitro cell studies to in vivo animal models.

In Vitro Cell-based Studies

In cell culture, this compound inhibits proliferation and induces cell cycle arrest.

  • Cell Growth Inhibition: The IC₅₀ for growth arrest across various mouse, rat, and human cell lines typically ranges from 1.25 to 20 μM [4] [5].
  • Cell Cycle Arrest: Treatment with this compound (e.g., 6.25-12.5 μM) inhibits hyperphosphorylation of the retinoblastoma protein, preventing progression from the G1 to the S phase of the cell cycle [4] [6] [5].
  • Apoptosis Induction: In sensitive cells like human diffuse large B-cell lymphoma (DLBCL) cells, this compound (e.g., 25 μM) can reduce levels of the anti-apoptotic protein Mcl-1 and induce apoptosis [5].
In Vivo Animal Studies

This compound has demonstrated efficacy in animal models of disease, such as restenosis (vessel re-narrowing).

  • In a rat carotid artery injury model, a single intraluminal exposure to this compound at 1.25 mg/kg resulted in over 80% inhibition of neointima formation [4] [5].
  • Lower doses (0.25-0.75 mg/kg) showed reduced efficacy, while a very low dose (0.025 mg/kg) was ineffective [5].
Advanced Research Applications

Recent studies use this compound as a tool compound to investigate complex biological mechanisms. For example, research has shown that different cellular processes require different thresholds of CDK2 activity [7].

  • Low CDK2 Inhibition (~2 μM this compound): Prevents DNA damage and cytotoxicity induced by single-agent checkpoint kinase 1 (CHK1) inhibitors [7].
  • High CDK2 Inhibition (~10 μM this compound): Required to block S-phase progression in cells whose cell cycle was arrested by a DNA-damaging agent (SN38) and then released by a CHK1 inhibitor [7].

Practical Usage Information

For laboratory use, consider the following technical data.

Parameter Specification
Molecular Formula C₂₀H₂₈N₆O₃ [1] [6] [2]
Molecular Weight 400.47 g/mol [1] [6] [2]
CAS Number 199986-75-9 [1] [6] [2]
Solubility Soluble in DMSO (up to 100 mg/mL) and ethanol [1] [6] [2]. Insoluble in water [6] [5].
Storage -20°C [1] [6] [5]

References

Biochemical Mechanism of Action and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 specifically targets the ATP-binding pocket of CDK2, halting cell cycle progression. The table below summarizes its key biochemical properties.

Property Description
Primary Target Cyclin-Dependent Kinase 2 (CDK2) [1] [2]
Mechanism Reversible, ATP-competitive inhibition [2]
Biochemical Potency (IC₅₀) 0.5 µM (for CDK2/cyclin A and CDK2/cyclin E complexes) [1] [3] [2]
Inhibition Constant (Kᵢ) 95 nM (competitive with ATP) [1] [3]
Selectivity Profile Highly selective for CDK2. Requires 8.5-fold higher concentration for CDK1 and 430-fold higher for CDK4 [1] [2]. IC₅₀ > 1.25 mM for MAPK, PKA, and PKC [2].

The selectivity of this compound arises from its specific molecular interactions within the ATP-binding pocket of CDK2. A crystal structure of the CDK2/CVT-313 complex (PDB: 6R3P) reveals that the inhibitor binds directly to key residues Leu83, Asp86, and Asp145 [4]. This binding is further stabilized by a water-mediated interaction with Asn132 [4]. This specific binding mode is responsible for its stabilizing effect on the CDK2 protein and its high selectivity over other kinases.

Cellular Effects and Experimental Applications

In cellular models, this compound effectively halts proliferation by arresting the cell cycle and has been used as a tool to investigate CDK2's role in various biological contexts.

Effect Experimental Observation
Cell Cycle Arrest Arrest at G1/S phase boundary; inhibits hyperphosphorylation of retinoblastoma (Rb) protein [1] [3].
Cellular Growth Inhibition Inhibits growth of mouse, rat, and human cells (IC₅₀ range: 1.25 to 20 µM) [1] [3] [4].
In Vivo Efficacy Single intraluminal exposure in rat carotid artery model inhibits >80% of neointima formation [1] [3].

The following diagram illustrates the core mechanism by which this compound arrests the cell cycle, leading to its observed cellular effects.

G cluster_cell_cycle Normal Cell Cycle Progression G1_Phase G1_Phase G1S_Transition G1S_Transition G1_Phase->G1S_Transition CDK2_CyclinE CDK2_CyclinE G1S_Transition->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates Cell_Cycle_Arrest Cell_Cycle_Arrest CDK2_CyclinE->Cell_Cycle_Arrest E2F E2F Rb->E2F Releases S_Phase_Entry S_Phase_Entry E2F->S_Phase_Entry Activates CVT313 CVT313 CVT313->CDK2_CyclinE Inhibits CVT313->Cell_Cycle_Arrest

This compound inhibits CDK2/cyclin E, preventing Rb phosphorylation and G1/S transition.

Detailed Experimental Protocols

To help you apply this tool in a research setting, here are the methodologies for key experiments that demonstrate the efficacy of this compound.

Protocol: Assessing Cell Cycle Arrest via Flow Cytometry

This method is used to confirm G1/S phase arrest [1].

  • Cell Treatment: Treat asynchronous cells (e.g., human lung carcinoma A549) with this compound at concentrations ranging from 1.25 to 20 µM for a relevant period (e.g., 12-24 hours).
  • Cell Fixation and Staining: Harvest cells, wash with PBS, and fix in 70% ethanol at -20°C. Centrifuge and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Flow Cytometry Analysis: Analyze DNA content using a flow cytometer. Cells accumulated with a 2N DNA content indicate a successful G1/S phase arrest induced by this compound.
Protocol: In Vivo Rat Carotid Artery Model of Restenosis

This model demonstrates the anti-proliferative effect of this compound in vivo [1].

  • Artery Denudation: Surgically denude the endothelium of the rat common carotid artery.
  • Drug Application: Apply this compound (brief intraluminal exposure) in a suitable formulation. The specific dose used in the original study can be retrieved from the full text of the publication.
  • Tissue Analysis and Quantification: After a set period (e.g., 14-21 days), harvest the arteries. Process and stain cross-sections with hematoxylin and eosin (H&E). The area of neointima formation is measured morphometrically. Effective this compound treatment results in >80% inhibition of neointima formation compared to the control vessel.
Protocol: Investigating CDK2's Role in Checkpoint Abrogation

This more complex protocol uses this compound to dissect signaling pathways in DNA damage response [5].

  • Induce S-Phase Arrest: Treat cells (e.g., MDA-MB-231) with a topoisomerase I inhibitor like SN38 for 24 hours to induce replication stress and S-phase arrest.
  • Abrogate Checkpoint: Add a CHK1 inhibitor (e.g., MK-8776) to abrogate the S-phase arrest. To test CDK2's role, co-treat with varying concentrations of this compound.
    • Low this compound (2 µM): Prevents DNA breaks (γH2AX formation) in single-agent CHK1i hypersensitivity.
    • High this compound (5-10 µM): Required to prevent S-phase progression in SN38-arrested cells upon CHK1i addition.
  • Analysis: Use flow cytometry to monitor cell cycle progression (as in Protocol 1) and western blotting or immunofluorescence for DNA damage markers (e.g., γH2AX).

The diagram below outlines this experimental workflow for studying checkpoint abrogation.

G Start Asynchronous Cells S_Phase_Arrest S Phase Arrest (SN38 Treatment) Start->S_Phase_Arrest CHK1i_Addition Add CHK1 Inhibitor (MK-8776) S_Phase_Arrest->CHK1i_Addition CVT313_Low + Low this compound (2 µM) CHK1i_Addition->CVT313_Low To test single-agent cytotoxicity CVT313_High + High this compound (10 µM) CHK1i_Addition->CVT313_High To test abrogation of S phase arrest Outcome1 Outcome: Prevents DNA Damage CVT313_Low->Outcome1 Outcome2 Outcome: Prevents S Phase Progression CVT313_High->Outcome2 Analysis Analysis: Flow Cytometry γH2AX Staining Outcome1->Analysis Outcome2->Analysis

Workflow for using this compound to study CDK2 in DNA damage checkpoint abrogation.

Emerging Research and Future Directions

While this compound remains a valuable research tool, the field of CDK2 inhibition is advancing. Recent studies highlight its use in investigating novel therapeutic combinations, particularly in sensitizing tumors to immunotherapy [6]. Furthermore, the development of highly selective CDK2 degraders (PROTACs) represents a next-generation approach to target CDK2, potentially overcoming limitations of traditional inhibitors [7].

References

how does CVT-313 bind to CDK2 ATP-binding pocket

Author: Smolecule Technical Support Team. Date: February 2026

Binding Interactions in the ATP-Binding Pocket

The crystal structure of the CDK2-CVT-313 complex (PDB entry not specified in search results, determined at 1.74 Å resolution) shows that CVT-313 binds within the ATP-binding cleft, forming specific interactions that stabilize its binding [1] [2]. The table below summarizes these key molecular interactions:

Interaction Type Specific Residues / Features Involved Description
Direct Hydrogen Bonds [1] Leu83, Asp86, Asp145 The inhibitor forms direct hydrogen bond contacts with the backbone and side chains of these residues.
Water-Mediated Interaction [1] Asn132 A bridging water molecule helps stabilize the binding of this compound.
Hydrophobic Interactions [1] ATP-binding pocket The purine analog core and substituents of this compound make van der Waals contacts within the hydrophobic cleft.
Binding Mode Classification [1] [3] ATP-competitive (Type I) Binds to the active conformation of the kinase, competing directly with ATP for the same site.

To visualize how these interactions are determined, the following diagram illustrates the general experimental workflow for structural characterization of the CDK2-CVT-313 complex:

G Start Start: Protein-Ligand Complex A Expression and Purification of CDK2 Protein Start->A B Form Complex with This compound Inhibitor A->B C Crystallization B->C D X-ray Data Collection (Resolution: 1.74 Å) C->D E Structure Solution and Refinement D->E F Analysis of Binding Interactions E->F

Experimental workflow for determining CDK2-CVT-313 structure.

Experimental Evidence and Characterization

The binding of this compound to CDK2 was confirmed through multiple experimental techniques, which also quantified its functional effects.

  • Thermal Shift Assay: Incubation of CDK2 with this compound resulted in a 7°C increase in the protein's melting temperature (Tm), indicating a strong stabilizing effect upon inhibitor binding [1] [2].
  • Cellular Potency: In a cell proliferation assay using the human lung carcinoma cell line A549, this compound inhibited growth in a dose-dependent manner, with a reported IC₅₀ of 1.2 µM, consistent with its biochemical potency [1] [2].
  • Biochemical Potency and Selectivity: this compound is reported to be a potent and selective inhibitor of CDK2, with an IC₅₀ of 0.5 µM for CDK2/cyclin A and E complexes. It shows significantly weaker activity against CDK1 and CDK4, demonstrating its selectivity [3].

Biological Context and Drug Development

CDK2 is a serine/threonine kinase that plays a critical role in cell cycle progression. When activated by binding to cyclins (E or A), it drives the transition from the G1 to S phase and through S phase [4] [5]. Its hyperactivity is associated with uncontrolled cell proliferation in various cancers, making it a validated drug target [1] [4]. While this compound is a well-characteruted ATP-competitive inhibitor, recent research is exploring novel strategies to achieve even greater selectivity, such as developing allosteric (Type III) inhibitors that bind outside the ATP pocket and disrupt the interaction with cyclin partners [6].

References

CVT-313 crystal structure with CDK2 PDB 6INL

Author: Smolecule Technical Support Team. Date: February 2026

Structural Overview and Key Interactions

The table below summarizes the core structural and binding data for the CDK2-CVT-313 complex from PDB entry 6INL.

Aspect Details
PDB ID 6INL [1]
Resolution 1.75 Å [1]
Bound Ligand CVT-313 [1]
Biological Assay (IC₅₀) 0.5 µM (in vitro), 1.2 µM (A549 cell line) [2] [3]
Direct Interactions Leu83, Asp86, Asp145 [3]
Water-Mediated Interactions Asn132 [3]
Binding Mode ATP-competitive (Type I inhibitor) [2] [3]

This compound binds to the ATP-binding pocket of CDK2 in its active conformation, classifying it as a type I inhibitor [3]. The binding is characterized by direct hydrogen bonds with the key residues Leu83, Asp86, and Asp145 in the kinase's active site, and is further stabilized by a water-mediated hydrogen bond to Asn132 [3]. This network explains the compound's selectivity, as it shows much weaker inhibition of CDK1 and CDK4 [2].

Experimental Methodology

The determination of the 6INL structure involved key steps in protein preparation, crystallization, and data collection.

G Gene Synthesis & Cloning Gene Synthesis & Cloning Protein Expression (E. coli) Protein Expression (E. coli) Gene Synthesis & Cloning->Protein Expression (E. coli) Protein Purification (Ni-NTA & Size Exclusion) Protein Purification (Ni-NTA & Size Exclusion) Protein Expression (E. coli)->Protein Purification (Ni-NTA & Size Exclusion) Crystallization (Hanging Drop) Crystallization (Hanging Drop) Protein Purification (Ni-NTA & Size Exclusion)->Crystallization (Hanging Drop) X-ray Data Collection (Synchrotron) X-ray Data Collection (Synchrotron) Crystallization (Hanging Drop)->X-ray Data Collection (Synchrotron) Structure Solution (Molecular Replacement) Structure Solution (Molecular Replacement) X-ray Data Collection (Synchrotron)->Structure Solution (Molecular Replacement) Model Building & Refinement Model Building & Refinement Structure Solution (Molecular Replacement)->Model Building & Refinement Crystallization Conditions Crystallization Conditions Crystallization Conditions->Crystallization (Hanging Drop)

Figure 1. Experimental workflow for determining the CDK2-CVT-313 crystal structure.
  • Protein Expression and Purification: Full-length human CDK2 (amino acids 1-298) was cloned into a pET-21a vector and expressed in E. coli BL21(DE3) cells. The protein was purified using Ni-NTA affinity chromatography (since the construct included a His-tag) followed by further purification via size-exclusion chromatography [3].
  • Crystallization: Crystals of the CDK2-CVT-313 complex were obtained using the vapor diffusion, hanging drop method at 298 K. The crystallization condition contained 0.1 M Tris pH 8.0, 0.1 M NaCl, and 20% PEG monomethyl ether 550 [4] [5].
  • Data Collection and Refinement: X-ray diffraction data were collected at 100 K on the MX2 beamline of the Australian Synchrotron to a resolution of 1.75 Å. The structure was solved by molecular replacement using PDB entry 3QXP as the starting model. Refinement was carried out with REFMAC, and data processing used XDS and SCALEPACK [1] [4] [5].

Biological Context and Significance

The biological effects of this compound are best understood in the context of the CDK2 signaling pathway. The diagram below illustrates how this compound inhibits CDK2 to induce cell cycle arrest.

Figure 2. This compound mechanism: inhibiting CDK2-mediated cell cycle progression.
  • Mechanism of Cell Cycle Arrest: CDK2, in complex with cyclin E, is essential for the G1 to S phase transition of the cell cycle. Its primary function is to phosphorylate the retinoblastoma protein (Rb), which releases E2F transcription factors and allows the cell to progress into S phase [3]. By competitively inhibiting ATP binding, This compound prevents Rb hyperphosphorylation, leading to cell cycle arrest at the G1/S boundary [2] [6].
  • Cellular and Preclinical Evidence: In cell-based assays, this compound inhibits the proliferation of various human, mouse, and rat cell lines with IC₅₀ values ranging from 1.25 to 20 µM [2] [6]. Furthermore, in a rat carotid artery model of restenosis (a form of pathological blood vessel narrowing), a single local application of this compound resulted in a dramatic reduction of neointima formation by over 80%, demonstrating its potency in suppressing aberrant cell proliferation in vivo [2] [6].

Research Applications and Future Directions

The high-resolution structure of the CDK2/CVT-313 complex is a valuable tool for structure-based drug design [1] [3]. The detailed interaction map reveals opportunities to synthesize novel analogs of this compound that could form additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, potentially leading to inhibitors with enhanced biochemical and cellular potency [3].

References

CVT-313 thermal stabilization CDK2 melting temperature

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on CVT-313 and CDK2

The table below summarizes the key experimental data that demonstrates the potency and stabilizing effect of this compound on CDK2.

Parameter Value Experimental Context
Melting Temperature (Tm) Increase +7 °C Thermal shift assay with 5 µM CDK2 incubated with this compound [1].
In vitro Biochemical IC₅₀ 0.5 µM Inhibition of CDK2/cyclin E kinase activity; ATP-competitive (Ki = 95 nM) [2].
Cellular Proliferation IC₅₀ 1.2 µM Inhibition of growth in human lung carcinoma cell line A549 [1].
Crystallography Resolution 1.74 Å / 1.75 Å Resolution of the crystal structure of the CDK2-CVT-313 complex (PDB ID: 6INL) [1] [3].
Selectivity (CDK1) ~8.5-fold Concentration required for half-maximal inhibition of CDK1 was 8.5-fold higher than for CDK2 [2].
Selectivity (CDK4) ~430-fold Concentration required for half-maximal inhibition of CDK4 was 430-fold higher than for CDK2 [2].

Experimental Protocols

Here are the methodologies for the key experiments cited in the search results.

Thermal Shift Assay Protocol

This protocol is used to measure the thermal stabilization of CDT-313 on CDK2 [1].

  • Protein Solution: 5 µM purified CDK2 protein in storage buffer (10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT).
  • Ligand Incubation: The protein solution is incubated with this compound (e.g., at 10 µM or 100 µM final concentration) for one hour at room temperature.
  • Dye Addition: SYPRO Orange dye is added to the protein-ligand mixture. This dye fluoresces strongly upon binding to the hydrophobic regions of a protein that become exposed as it unfolds.
  • Thermal Denaturation: The sample is heated gradually in a real-time PCR instrument (e.g., ABI Prism 7500). The fluorescence is monitored as the temperature increases.
  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the resulting melt curve. An increase in the Tm of the CDK2-CVT-313 sample compared to CDK2 alone indicates thermal stabilization.
Protein Expression, Purification, and Crystallization

This workflow outlines the process to obtain the CDK2-CVT-313 complex for structural studies [1].

A Construct Transformation pET-21a-CDK2 into E. coli BL21(DE3) B Protein Expression Induction with 0.2 mM IPTG at 18°C for 16h A->B C Cell Lysis Sonication in lysis buffer B->C D Affinity Chromatography Ni-NTA column, elution with imidazole C->D E Size-Exclusion Chromatography Superdex 200 column D->E F Complex Formation & Crystallization Incubate purified CDK2 with this compound E->F G X-ray Diffraction & Structure Solution 1.74 Å resolution F->G

Workflow for obtaining the crystal structure of the CDK2-CVT-313 complex.

Structural Insights into Binding and Stabilization

The high-resolution crystal structure (PDB ID: 6INL) reveals the molecular basis for this compound binding and stabilization [1] [3].

  • Binding Site: this compound binds competitively in the ATP-binding pocket of CDK2, which classifies it as a Type I inhibitor that targets the active conformation of the kinase [1].
  • Key Interactions:
    • Direct Interactions: The inhibitor forms direct hydrogen bonds or other contacts with critical residues in the kinase hinge region and catalytic site, including Leu83, Asp86, and Asp145 [1].
    • Water-Mediated Interaction: A water molecule bridges this compound and the side chain of Asn132, further stabilizing the complex [1].
  • Stabilization Mechanism: By binding tightly within the ATP-binding pocket, this compound restricts the conformational flexibility of CDK2. This stabilizes the entire protein structure, making it more resistant to thermal denaturation, which is experimentally observed as the 7°C increase in melting temperature [1].

Summary for Research Applications

The data confirms this compound as a valuable tool compound and a starting point for drug design.

  • Mechanism: It is a potent, ATP-competitive inhibitor that stabilizes CDK2's active conformation.
  • Cellular Activity: Its biochemical potency translates to effective cellular proliferation inhibition.
  • Selectivity: It shows useful selectivity over the structurally similar CDK1, and high selectivity over CDK4, which is important for understanding its phenotypic effects [2].
  • Utility: The published crystal structure provides a clear roadmap for structure-based drug design to develop more potent and selective CDK2 inhibitors [1].

References

is CVT-313 a type I or type II kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Structural Binding Mechanism

The crystal structure of the CDK2-CVT-313 complex reveals its specific binding mode as a Type I inhibitor. The diagram below illustrates the key molecular interactions.

Inhibitor CVT-313 Pocket ATP-binding pocket (Active, DFG-Asp in conformation) Inhibitor->Pocket L83 Hydrophobic Interaction with Leu83 Inhibitor->L83 D86 Hydrogen Bond with Asp86 Inhibitor->D86 D145 Hydrogen Bond with Asp145 Inhibitor->D145 N132 Water-mediated Interaction with Asn132 Inhibitor->N132

Key molecular interactions of this compound within the CDK2 ATP-binding pocket.

Functional Role in Research

This compound serves as a critical tool in cell cycle and cancer research. The table below outlines its primary research applications and the associated experimental findings.

Research Context Experimental Findings
Cell Cycle Arrest Inhibits retinoblastoma (Rb) protein hyperphosphorylation, arresting cell cycle progression at the G1/S boundary [1] [2] [3].
Cellular Proliferation Inhibits growth of various human, mouse, and rat cell lines with an IC₅₀ ranging from 1.25 to 20 µM [1] [2].
Checkpoint Abrogation Used to study DNA damage checkpoints. High concentrations (10 µM) inhibit CDK1 and prevent mitotic entry, but do not stop S-phase progression [4].
Single-agent CHK1i Cytotoxicity Low concentrations (0.5 µM) can prevent DNA damage in cells hypersensitive to single-agent CHK1 inhibitors (CHK1i), indicating a role in regulating high CDK2 activity thresholds [4].

Experimental Protocol Guidance

For researchers using this compound, here is a summary of key experimental conditions derived from the literature:

  • In vitro kinase assay: The established IC₅₀ value of 0.5 µM was determined in a biochemical assay competitive with ATP [1] [2].
  • Cell-based assays:
    • To observe cell cycle arrest at the G1/S boundary, one study used 12.5 µM this compound on MRC-5 cells for 24 hours [3].
    • In studies on DNA damage, different effects were noted at different concentrations: 0.5 µM to block high CDK2 activity linked to cytotoxicity, and 10 µM to inhibit CDK1 and prevent mitotic entry [4].
  • Solution preparation: this compound is soluble in DMSO (up to 80 mg/mL) and ethanol, but is insoluble in water [3].

The structural data confirms this compound as a Type I inhibitor. Its well-characterized selectivity and cellular effects make it a valuable compound for studying CDK2 function, particularly in cell cycle regulation, DNA damage response, and combination therapies with other targeted agents [4] [5].

References

Comprehensive Application Notes and Protocols for CVT-313: A Selective CDK2 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CVT-313

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) that was identified through screening of a purine-analogue library. It has emerged as a valuable chemical tool for studying cell cycle progression and CDK2-specific signaling pathways in various disease models, particularly in oncology and cardiovascular research. With its well-characterized biochemical profile and cellular activity, this compound serves as an important research compound for investigating CDK2-mediated processes and validating CDK2 as a therapeutic target [1] [2] [3].

The compound demonstrates remarkable selectivity, exhibiting competitive inhibition with respect to ATP (Ki = 95 nM) and showing minimal effects on other, non-related ATP-dependent serine/threonine kinases at physiological concentrations. This specificity makes this compound particularly useful for dissecting the unique roles of CDK2 in complex biological systems where multiple kinase pathways are operative [1] [4].

Mechanism of Action

Biochemical Inhibition Profile

This compound functions primarily through competitive inhibition at the ATP-binding pocket of CDK2. Structural studies using X-ray crystallography have revealed that this compound binds directly to the ATP-binding pocket of CDK2, interacting with key residues including Leu83, Asp86, and Asp145 directly, with additional water-mediated stabilization through Asn132 [2] [5].

Table 1: Biochemical Selectivity Profile of this compound

Kinase Target IC₅₀ Value Selectivity Fold vs CDK2
CDK2/Cyclin A 0.5 μM 1
CDK2/Cyclin E 0.176 μM -
CDK5/p25 0.42 μM 0.84
CDK1/Cyclin B 4.2 μM 8.5
CDK9/Cyclin T1 2.3 μM 4.6
CDK7/Cyclin H/MAT1 9.2 μM 18.4
CDK4/Cyclin D1 215 μM 430
MAPK/PKA/PKC >1.25 mM >2500

Data compiled from [6] [1] [3]

Cellular Effects and Signaling Pathway

In cellular systems, this compound exerts its effects primarily by inhibiting retinoblastoma (Rb) protein hyperphosphorylation, which leads to cell cycle arrest at the G1/S boundary. This arrest prevents progression into S-phase and subsequent DNA synthesis, effectively inhibiting cellular proliferation [1] [7].

The molecular signaling pathway through which this compound affects cell transformation involves regulation of the ELK4/c-Fos signaling pathway. CDK2 directly phosphorylates ELK4 at Thr194 and Ser387, regulating ELK4 transcriptional activity, which serves as a mechanism to regulate c-fos expression. This pathway is particularly relevant in epidermal growth factor (EGF)-induced cell transformation and skin cancer models [8].

G CVT313 This compound CDK2 CDK2/Cyclin Complex CVT313->CDK2 Inhibits Mcl1 Mcl-1 Reduction CVT313->Mcl1 Reduces ATP ATP Binding Site CDK2->ATP Competitive Binding Rb Rb Protein CDK2->Rb Prevents Hyperphosphorylation ELK4 ELK4 Phosphorylation CDK2->ELK4 Phosphorylation Regulation E2F E2F Transcription Factor Rb->E2F Release Inhibition CellCycle G1/S Phase Transition E2F->CellCycle Promotes Proliferation Cell Proliferation CellCycle->Proliferation cFos c-Fos Expression ELK4->cFos Transcriptional Control cFos->Proliferation Apoptosis Apoptosis Induction Mcl1->Apoptosis Induces

Figure 1: Signaling Pathway of this compound Mediated CDK2 Inhibition. This compound binds competitively to the ATP-binding site of CDK2, preventing phosphorylation of key substrates including Rb protein and ELK4, ultimately leading to cell cycle arrest and apoptosis induction.

Experimental Protocols

In Vitro Biochemical Assays
3.1.1 Kinase Inhibition Assay

Purpose: To determine the IC₅₀ values of this compound against CDK2 and related kinases.

Materials:

  • Purified CDK2/Cyclin A complex (commercially available)
  • ATP (with [γ-³²P]-ATP for radiometric assays)
  • Histone H1 or specific peptide substrates (e.g., for CDK2)
  • This compound stock solution (10 mM in DMSO)
  • Reaction buffer: 10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT

Procedure:

  • Prepare serial dilutions of this compound in DMSO (typically from 10 mM stock down to nanomolar concentrations)
  • Set up kinase reactions containing:
    • 10-50 ng CDK2/Cyclin A complex
    • 1-10 μM ATP (including tracer [γ-³²P]-ATP)
    • 0.1-1 mg/mL substrate (Histone H1 for CDK2)
    • Varying concentrations of this compound (0.001-100 μM)
    • Reaction buffer to final volume
  • Incubate at 30°C for 30-60 minutes
  • Terminate reactions using appropriate method (SDS-PAGE loading buffer for gel-based assays or acid solution for filter binding)
  • Quantify phosphorylation using radiometric filter binding, scintillation proximity, or Western blotting with phospho-specific antibodies
  • Calculate IC₅₀ values using nonlinear regression analysis of inhibition curves [1] [3]
3.1.2 Thermal Shift Assay

Purpose: To confirm direct binding of this compound to CDK2 and determine protein stabilization.

Materials:

  • Purified CDK2 protein (≥95% purity)
  • This compound stock solution (10 mM in DMSO)
  • SYPRO Orange dye
  • Real-time PCR instrument or dedicated thermal shift instrument

Procedure:

  • Prepare CDK2 protein at 5 μM concentration in storage buffer (10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT)
  • Incubate CDK2 with this compound (10 μM and 100 μM final concentration) for 1 hour at 4°C
  • Add SYPRO Orange dye according to manufacturer's recommendations
  • Perform thermal denaturation from 25°C to 95°C with continuous fluorescence monitoring
  • Determine melting temperature (Tₘ) from the inflection point of the denaturation curve
  • Calculate ΔTₘ between this compound treated and DMSO control samples

Expected Results: this compound increases the melting temperature of CDK2 by approximately 7°C, indicating strong binding and protein stabilization [2] [5].

Cell-Based Assays
3.2.1 Cell Proliferation and Viability Assay

Purpose: To determine the anti-proliferative effects of this compound in various cell lines.

Cell Lines: MRC-5 (human lung fibroblast), A549 (human lung carcinoma), various human diffuse large B-cell lymphoma (DLBCL) cells, melanoma cell lines.

Materials:

  • Complete cell culture media appropriate for cell line
  • This compound stock solution (10-20 mM in DMSO)
  • CellTiter-Glo or MTT reagent for viability assessment
  • Serum for synchronization (optional)

Procedure:

  • Seed cells in 96-well plates at optimal density (1,000-5,000 cells/well depending on growth rate)
  • After cell attachment (24 hours), treat with this compound at concentrations ranging from 0.1-100 μM
  • Include DMSO vehicle control (typically <0.1%)
  • Incubate for 24-72 hours at 37°C, 5% CO₂
  • Assess viability using CellTiter-Glo luminescent assay or MTT colorimetric assay
  • Calculate IC₅₀ values from dose-response curves

Expected Results: this compound inhibits proliferation with IC₅₀ values typically ranging from 1.25 to 20 μM across various cell types [1] [7].

3.2.2 Cell Cycle Analysis

Purpose: To determine the effect of this compound on cell cycle progression.

Procedure:

  • Seed cells (e.g., MRC-5) and allow to attach for 24 hours
  • Synchronize cells in G0/G1 by serum starvation (0.1-0.5% serum) for 24-48 hours
  • Stimulate cell cycle entry by adding complete medium containing 10% serum
  • Treat with this compound (6.25-12.5 μM) immediately after serum stimulation
  • Harvest cells at various time points (4, 8, 18, 24, 36 hours)
  • Fix cells in 70% ethanol at -20°C for at least 2 hours
  • Stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL)
  • Analyze DNA content by flow cytometry
  • Determine cell cycle distribution using appropriate software

Expected Results: this compound treatment results in accumulation of cells with 2N DNA content (G1 phase) and arrest at the G1/S boundary. Extended treatment (18 hours) may also show accumulation at G2/M phase [1] [7].

3.2.3 Retinoblastoma Phosphorylation Analysis

Purpose: To assess the effect of this compound on CDK2-mediated Rb phosphorylation.

Procedure:

  • Culture cells and treat with this compound (6.25-25 μM) for 4-24 hours
  • Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE and transfer to PVDF membrane
  • Immunoblot with phospho-specific Rb antibodies (particularly Thr821)
  • Reprobe with total Rb antibody for normalization

Expected Results: this compound treatment significantly reduces phosphorylation of Rb at Thr821, a direct CDK2 target site, without affecting total Rb levels [7].

In Vivo Applications
3.3.1 Rat Carotid Artery Injury Model

Purpose: To evaluate the efficacy of this compound in preventing restenosis after vascular injury.

Animal Model: Rat carotid artery injury model

Formulation:

  • This compound can be administered via intraluminal delivery during injury
  • For systemic administration, prepare this compound in vehicle containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O at 4 mg/mL concentration [4]

Dosing Protocol:

  • Anesthetize rats and expose carotid artery
  • Induce endothelial denudement using balloon catheter
  • Apply this compound intraluminally (1.25 mg/kg) for 15-20 minutes
  • Alternatively, administer systemically (0.25-1.25 mg/kg) post-surgery
  • Continue treatment for 14 days if using systemic administration
  • Harvest arteries at 14-21 days post-injury for histological analysis

Expected Results: this compound treatment (1.25 mg/kg) results in >80% inhibition of neointima formation compared to vehicle controls [1] [7].

G Start Experimental Planning InVitro In Vitro Characterization Start->InVitro Cellular Cellular Assays InVitro->Cellular Biochemical Biochemical IC₅₀ Determination InVitro->Biochemical ThermalShift Thermal Shift Assay InVitro->ThermalShift Solubility Solubility Testing InVitro->Solubility InVivo In Vivo Studies Cellular->InVivo Proliferation Proliferation Assay Cellular->Proliferation CellCycle Cell Cycle Analysis Cellular->CellCycle RbPhos Rb Phosphorylation WB Cellular->RbPhos Formulation Formulation Preparation InVivo->Formulation Dosing Dosing Protocol InVivo->Dosing Evaluation Efficacy Evaluation InVivo->Evaluation Analysis Data Analysis Evaluation->Analysis

Figure 2: Experimental Workflow for this compound Applications. Comprehensive workflow outlining key steps from initial in vitro characterization through cellular assays to in vivo studies.

Formulation and Handling

Physical Chemical Properties

Table 2: Chemical and Physical Properties of this compound

Property Value
Chemical Name 2,2'-[[6-[[(4-Methoxyphenyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]imino]bis[ethanol]
Molecular Formula C₂₀H₂₈N₆O₃
Molecular Weight 400.47 g/mol
CAS Number 199986-75-9
Purity ≥98% (HPLC)
Solubility in DMSO 40-100 mg/mL (100-250 mM)
Solubility in Ethanol 40-80 mg/mL (100-200 mM)
Solubility in Water Insoluble
Storage Conditions -20°C, desiccated

Data compiled from [6] [4] [3]

Stock Solution Preparation

For in vitro studies:

  • Prepare fresh stock solutions in DMSO at concentrations of 10-100 mM
  • Aliquot and store at -20°C for up to 6 months
  • Avoid repeated freeze-thaw cycles (recommend single-use aliquots)
  • For cellular studies, dilute stock solution in culture medium ensuring final DMSO concentration ≤0.1%

For in vivo studies:

  • Clear solution formulation: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O at 4 mg/mL concentration
  • Homogeneous suspension: Prepare in 0.5-1% CMC-Na solution at ≥5 mg/mL concentration
  • Formulations should be prepared fresh and used immediately [4]

Research Applications and Key Findings

Key Experimental Results

Table 3: Summary of Key Biological Findings with this compound

Experimental System Concentration Key Findings Reference
MRC-5 cells 12.5 μM, 24 hr Cell cycle arrest at G1/S boundary, inhibition of Rb hyperphosphorylation [6] [7]
DLBCL cells 25 μM, 24-72 hr Reduced Rb phosphorylation on T821, decreased Mcl-1, induced apoptosis [7]
A549 lung carcinoma 1.2 μM IC₅₀ Dose-dependent growth inhibition [2] [5]
Rat carotid injury 1.25 mg/kg single dose >80% inhibition of neointima formation [1] [7]
Melanoma cells Combination studies Synergistic effects with CDK4 inhibitors [5]
Important Considerations for Experimental Design
  • Cell Type Variability: Response to this compound varies significantly between cell types and lines. Always perform preliminary dose-response studies for new experimental systems.

  • Temporal Effects: The consequences of this compound treatment are time-dependent. Short treatments (4-8 hours) effectively inhibit Rb phosphorylation, while longer treatments (24-72 hours) are required for apoptosis induction and comprehensive cell cycle analysis.

  • Combination Strategies: this compound shows synergistic effects when combined with CDK4/6 inhibitors, particularly in melanoma models. Consider combination approaches for enhanced efficacy [5].

  • Validation Requirements: Always include appropriate controls including:

    • Vehicle control (DMSO at same concentration)
    • Positive control for cell cycle arrest (e.g., serum starvation)
    • Baseline controls for phosphorylation studies

Troubleshooting Guide

Problem Possible Cause Solution
Poor solubility in aqueous buffers Excessive DMSO concentration or rapid dilution Pre-warm buffer to 37°C, add stock solution slowly while vortexing, or increase mixing time
High background in kinase assays Inadequate washing or non-specific binding Optimize wash stringency, include additional control without substrate, use fresh ATP preparations
Inconsistent cellular responses Cell density variations or serum batch effects Standardize seeding density, use consistent serum lots, ensure identical passage numbers
Lack of efficacy in vivo Poor bioavailability or rapid clearance Optimize formulation, consider alternative administration routes, increase dosing frequency
Excessive cytotoxicity Off-target effects at high concentrations Perform careful dose-response, reduce exposure time, verify CDK2 dependence of phenotype

References

Comprehensive Application Notes & Protocols for CVT-313 in Cancer Cell Line Growth Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CVT-313 and CDK2 Inhibition

This compound is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), identified through screening of a purine analog library. CDK2 plays a crucial role in cell cycle regulation, particularly in the transition from G1 to S phase, making it an attractive target for anticancer therapeutics. This compound exhibits an IC50 of 0.5 μM in cell-free assays against CDK2/cyclin E, with significant selectivity over other kinases. Specifically, an 8.5-fold higher concentration is required to inhibit CDK1, and a 430-fold higher concentration for CDK4 inhibition [1] [2]. This selectivity profile makes this compound a valuable chemical tool for dissecting CDK2-specific functions in oncogenesis and for developing targeted cancer therapies.

The therapeutic potential of this compound extends across multiple cancer types, including colorectal cancer and diffuse large B-cell lymphoma (DLBCL). In colorectal cancer, CDK inhibitors as a class have been identified among the most effective cytotoxic compounds across six patient-derived cell lines, with combined targeting of CDK1, 2, and 9 showing particular promise [3]. In DLBCL models, this compound induces apoptosis through reduction of the anti-apoptotic factor Mcl-1 [4]. Beyond oncology, this compound has demonstrated efficacy in reducing neointimal proliferation in vascular injury models, highlighting its broad applicability in pathologies characterized by aberrant cell proliferation [2] [4].

Drug Properties and Characteristics

Chemical and Physical Properties

This compound has a molecular weight of 400.47 g/mol and the chemical formula C₂₀H₂₈N₆O₃. Its systematic IUPAC name is 2,2'-[[6-[[(4-Methoxyphenyl)methyl]amino]-9-(1-methylethyl)-9H-purin-2-yl]imino]bis[ethanol]. The compound appears as a solid at room temperature and has a solubility of >20 mg/mL in DMSO, >51.1 mg/mL in ethanol with gentle warming, and is insoluble in water [5] [4]. For laboratory use, this compound should be stored at -20°C as a powder, with DMSO stock solutions remaining stable for several months when stored properly at -20°C. The compound is typically provided with ≥98-99.91% purity as determined by HPLC [5] [6].

Selectivity Profile

While this compound is characterized as a selective CDK2 inhibitor, comprehensive kinase profiling has revealed activity against additional kinases at higher concentrations:

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Complex % Activity Remaining at 1μM % Activity Remaining at 10μM
CDK2 CDK2-cyclin A 24.0% 3.0%
CDK5 CDK5-p35 18.0% 2.0%
CDK1 CDK1-cyclin B 81.0% 26.0%
CDK9 CDK9-cyclin T1 29.0% 0.0%
CLK2 CLK2 48.0% 18.0%

Data derived from large-scale kinase profiling screens [7] demonstrate that this compound exhibits its strongest activity against CDK2 and CDK5, with moderate activity against CDK9 and CLK2 at higher concentrations. This information is crucial for interpreting experimental results and designing appropriate control experiments.

Mechanism of Action

Cell Cycle Arrest at G1/S Boundary

This compound exerts its primary anticancer effect through competitive inhibition of ATP binding to CDK2 (Kᵢ = 95 nM), thereby preventing the kinase activity required for cell cycle progression [1] [2]. In treated cells, this compound inhibits hyperphosphorylation of the retinoblastoma (Rb) protein, a critical CDK2 substrate that regulates the G1 to S phase transition. The unphosphorylated, active form of Rb protein binds to and inhibits E2F transcription factors, preventing the expression of genes necessary for DNA synthesis and S phase entry [4]. This molecular mechanism results in cell cycle arrest at the G1/S boundary, effectively preventing DNA replication and subsequent cell division in proliferating cancer cells.

The following diagram illustrates the key molecular events in this compound-mediated cell cycle arrest:

G CVT313 This compound CDK2 CDK2/Cyclin E CVT313->CDK2 Inhibits Arrest G1/S Arrest CVT313->Arrest Induces Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Releases SPhase S Phase Entry E2F->SPhase Activates

Apoptosis Induction and Additional Mechanisms

Beyond cell cycle arrest, this compound triggers apoptosis in sensitive cancer cells, as demonstrated in DLBCL models where treatment reduces levels of the anti-apoptotic protein Mcl-1 and increases cleavage of caspase substrates [4]. The dependence on CDK2 activity for survival has been observed in approximately 15% of cancer cell lines that are hypersensitive to CHK1 inhibitors, where CDK2 inhibition with this compound prevents DNA damage and cytotoxicity [8] [9]. Recent research has revealed cell-cycle plasticity in response to CDK2 inhibition, with some cancer cells adapting to CDK2 inhibition by rewiring their cell cycle control mechanisms [10]. This adaptation potential underscores the importance of combination therapies that target multiple cell cycle regulators simultaneously to prevent resistance development.

Quantitative Activity Data

CDK2 Inhibitory Activity

Table 2: CDK2 Inhibition Profile of this compound

Assay Type IC₅₀ Value Experimental Conditions Reference
Biochemical assay 0.5 μM CDK2/cyclin E complex [1] [2]
Biochemical assay 0.18 μM Not specified [6]
Cellular growth inhibition 1.25-20 μM Various mammalian cell lines [2] [4]
Kinase profiling 24% activity remaining at 1μM CDK2/cyclin A [7]

The variation in reported IC₅₀ values reflects differences in assay conditions, substrate concentrations, and specific CDK2 complexes used across studies. The consistently sub-micromolar activity confirms this compound as a potent CDK2 inhibitor for research applications.

Cellular Activity Across Cancer Models

Table 3: Cellular Effects of this compound in Various Cancer Models

Cancer Type Cell Line/Model Concentration Effect Reference
Colorectal cancer Patient-derived lines Varies by line Synergistic cytotoxicity with CDK9 inhibition [3]
DLBCL LY3, LY8, LY18 25 μM Reduced Rb phosphorylation, apoptosis induction [4]
Multiple cancers MRC-5 12.5 μM G1/S and G2/M arrest after 18h [5] [4]
Multiple cancers MRC-5 6.25 μM 2N DNA content after 36h [4]
Vascular injury Rat carotid artery 1.25 mg/kg 80% reduction in neointima formation [2] [4]

The breadth of this compound activity across diverse models highlights its utility as a versatile research tool for investigating CDK2-dependent processes in proliferation and disease.

Experimental Protocols

In Vitro Cell-Based Assays
5.1.1 Cell Culture and Drug Preparation

Establish cancer cell lines in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂. For this compound treatment, prepare a stock solution of 80 mg/mL in DMSO (199.76 mM) [5]. Aliquot and store at -20°C to prevent moisture absorption, which can reduce solubility. For working concentrations, dilute in culture medium to achieve final concentrations typically ranging from 1.25 to 25 μM, with DMSO concentration not exceeding 0.1% (v/v). Include vehicle controls with equivalent DMSO concentration in all experiments.

5.1.2 Cell Viability and Proliferation Assay

Plate cells in 96-well plates at a density of 4,000 cells/well and incub for 24 hours in drug-free medium [3]. Add this compound in a serial dilution pattern (recommended 1:3 serial dilution starting from 50-100 μM) across 10 concentration points with 5 replicates per dose. Incubate for 48 hours, then assess viability using CellTiter-Glo Luminescent Cell Viability Assay following manufacturer's protocol [3]. Measure luminescence using a plate reader and normalize values to vehicle-treated controls. Calculate IC₅₀ values using 4-parameter nonlinear regression analysis in software such as GraphPad Prism.

5.1.3 Cell Cycle Analysis

Plate cells in 6-well plates at 70-80% confluency and treat with This compound (6.25-12.5 μM) for 18-36 hours [4]. Harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells and resuspend in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A. Incubate for 30 minutes at 37°C protected from light. Analyze DNA content using a flow cytometer, collecting at least 10,000 events per sample. Determine cell cycle distribution using appropriate software, expecting accumulation of cells with 2N DNA content (G1 phase) and potential G2/M accumulation at higher concentrations.

The experimental workflow for in vitro assessment is summarized below:

G Start Cell Seeding (96-well/6-well plates) Incubation 24h Incubation Drug-free media Start->Incubation Treatment This compound Treatment Serial dilution Incubation->Treatment Assay Endpoint Assay Treatment->Assay Viability CellTiter-Glo Viability Assay->Viability 48h CellCycle Propidium Iodide Cell Cycle Assay->CellCycle 18-36h Analysis Data Analysis Viability->Analysis CellCycle->Analysis

In Vivo Efficacy Studies
5.2.1 Animal Model and Formulation

For in vivo studies such as the rat carotid artery model of restenosis [2] [4], utilize 8-10 week-old immunodeficient mice (e.g., SCID mice) for xenograft studies. Prepare this compound formulation for intraperitoneal or intraluminal administration using one of two validated methods: (1) Clear solution: 4 mg/mL in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O; or (2) Homogeneous suspension: 5 mg/mL in carboxymethyl cellulose (CMC-Na) solution [5]. Freshly prepare formulations immediately before administration to ensure stability and consistency.

5.2.2 Dosing and Tumor Measurement

Administer this compound at doses ranging from 0.25 to 1.25 mg/kg based on model requirements [4]. For tumor xenograft studies, implant cancer cells subcutaneously into mouse flanks and monitor until tumors become palpable. Measure tumor dimensions regularly using digital calipers, calculating volume using the formula: Volume = (Length × Width²) / 2. Administer treatments when tumors reach predetermined size (e.g., 50-100 mm³). Continue dosing according to experimental schedule (e.g., daily for 14 days), monitoring animals for signs of toxicity including weight loss, reduced activity, or changes in feeding behavior.

5.2.3 Tissue Collection and Analysis

At experiment endpoint, euthanize animals humanely according to institutional guidelines and collect tumors for further analysis. Weigh tumors and preserve portions in 10% formalin for histology or snap-freeze in liquid nitrogen for molecular analyses. For immunohistochemical examination, process formalin-fixed tissues through paraffin embedding, sectioning, and staining with antibodies against proliferation markers (Ki-67), phospho-Rb, or apoptosis markers. Quantify staining intensity using image analysis software and compare between treatment and control groups.

Research Applications and Case Studies

Colorectal Cancer and CDK2/9 Dual Inhibition

This compound has demonstrated significant utility in colorectal cancer research, particularly in combination approaches. A precision medicine pipeline integrating high-throughput chemical screens with patient-derived cell lines and xenografts identified CDK inhibitors as among the most effective cytotoxic compounds across six colorectal cancer lines [3]. In this context, combined CDK2/9 inhibition emerged as a particularly promising strategy. Research showed that CDK9 knockdown acted synergistically with CDK2 inhibition using this compound, inducing significant G2/M arrest and anaphase catastrophe [3]. This combination approach synergistically reduced tumor growth in patient-derived xenograft (PDX) models, suggesting a novel combinatorial therapy for metastatic colorectal cancer.

The experimental workflow for this precision medicine approach is illustrated below:

G Patient Patient Tumor Samples PDX Patient-Derived Xenografts (PDX) Patient->PDX CellLines Early-Passage Cell Lines Patient->CellLines Validation In Vivo Validation PDX Models PDX->Validation Screening High-Throughput Drug Screens CellLines->Screening Identification CDK2/9 Inhibition Identification Screening->Identification Identification->Validation

Checkpoint Kinase Inhibitor Sensitization

This compound serves as an important research tool for investigating cell cycle checkpoint abrogation. Studies have demonstrated that cancer cells with inherent hypersensitivity to CHK1 inhibitors (approximately 15% of cell lines) depend on CDK2 activity for this sensitivity [8] [9]. In these models, low concentrations of this compound (2-5 μM) prevent the DNA damage and cytotoxicity induced by single-agent CHK1 inhibitors [8]. Interestingly, much higher concentrations of this compound (10 μM) are required to prevent CHK1i-mediated abrogation of SN38-induced S phase arrest, suggesting different CDK2 activity thresholds for various cellular processes [8]. This differential sensitivity to CDK2 inhibition reveals distinct substrate requirements and provides insights for developing biomarker strategies for CHK1 inhibitor therapies.

DNA Damage Response Studies

In DNA damage response research, this compound has helped elucidate the complex interplay between cell cycle regulation and DNA repair mechanisms. Studies have shown that CHK1 inhibitor-induced cytotoxicity in sensitive cells involves activation of cyclin A/CDK2 and the nuclease MUS81, resulting in DNA damage [9]. This damage leads to activation of AMPK, dephosphorylation of 4E-BP1, and inhibition of protein synthesis—events that precede cell death [9]. This compound experiments demonstrated that CDK2 inhibition prevents this cascade, highlighting the central role of CDK2 in connecting DNA damage to translational control and cell fate decisions. These findings reveal potential biomarkers for therapy response and suggest combination strategies that exploit this vulnerability.

References

CVT-313 restenosis rat carotid artery model

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 Application Notes

This compound is a cell-permeable purine analog that acts as a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2). Its activity is essential for the G1 to S phase transition in the cell cycle. By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S boundary and subsequent inhibition of smooth muscle cell proliferation, a key mechanism in the pathogenesis of restenosis [1] [2].

The primary application of this compound in vascular research is to study and prevent neointimal hyperplasia following vascular injury, such as that induced by balloon angioplasty or stenting [3] [1] [2].

Experimental Protocols

In Vitro Protocol: Inhibition of Smooth Muscle Cell Proliferation

This protocol is used to assess the anti-proliferative effects of this compound on vascular smooth muscle cells prior to in vivo studies.

  • Cell Lines: Rat neonatal aortic smooth muscle cells or human vascular smooth muscle cells [4].
  • Compound Preparation: Prepare a 20-50 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve working concentrations (e.g., 1.25 to 20 µM). The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity [2] [4].
  • Procedure:
    • Plate cells in standard growth medium and allow to adhere.
    • Replace the medium with serum-free medium for 24-48 hours to synchronize the cell cycle.
    • Stimulate proliferation by adding medium containing serum (e.g., 10% FBS).
    • Simultaneously, treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO only).
    • Incubate for 24-72 hours.
    • Assess proliferation using assays like MTT, BrdU incorporation, or direct cell counting.
  • Expected Outcome: this compound should inhibit cell proliferation in a dose-dependent manner, with IC50 values typically ranging from 1.25 to 20 µM across different cell types [1] [2].
In Vivo Protocol: Rat Carotid Artery Model of Restenosis

This model replicates the vascular injury and healing process to evaluate the efficacy of this compound in preventing restenosis [3] [1].

  • Animal Model: Male Wistar or Sprague-Dawley rats (approximately 300-400g).
  • Surgical Procedure (Balloon Injury):
    • Anesthetize the rat and expose the common carotid artery.
    • Introduce a balloon catheter via the external carotid artery.
    • Inflate the balloon and pass it through the common carotid artery three times to denude the endothelium.
    • Remove the catheter and ligate the artery.
  • Drug Administration:
    • Formulation: Prepare this compound in a suitable vehicle (e.g., saline with a minimal amount of DMSO).
    • Dosing: Administer via intraperitoneal (i.p.) injection or direct intraluminal exposure.
    • Dosage: Effective doses reported are 1.25 mg/kg, 0.75 mg/kg, and 0.25 mg/kg [2].
    • Regimen: A single intraluminal exposure during surgery or systemic administration for 14 days post-injury [1] [2].
  • Tissue Collection and Analysis:
    • Time Point: Sacrifice animals 14-28 days post-injury [3].
    • Histomorphometry: Perfusion-fix the carotid arteries, embed, section, and stain (e.g., with Hematoxylin and Eosin, Verhoeff-Van Gieson for elastin).
    • Key Metrics: Measure the areas of the intima and media using image analysis software and calculate the intima-to-media (I/M) area ratio. Neointimal area is the primary outcome [3] [1].
  • Expected Outcome: A 14-day treatment with this compound at 1.25 mg/kg can inhibit neointima formation by over 80% compared to vehicle-treated controls [1] [2].

Quantitative Data Summary

The tables below consolidate key quantitative information from research findings.

Cell Type IC₅₀ for Proliferation Key Observed Effects
In Vitro Smooth Muscle Cells Not Specified Inhibition of proliferation [4]
Human/Murine Cell Lines 1.25 - 20 µM Cell growth arrest [1] [2]
MRC-5 Cells 6.25 µM Inhibition of Rb hyperphosphorylation; G1/S phase arrest [2]
Model Effective Dose Efficacy (Reduction in Neointima)
Rat Carotid Injury 1.25 mg/kg >80% [1] [2]
Rat Carotid Injury 0.75 mg/kg ~30% [2]
Rat Carotid Injury 0.25 mg/kg ~30% [2]
Rat Carotid Injury 0.025 mg/kg Not Significant [2]

Experimental Workflow and Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound and the experimental workflow for the rat carotid artery model.

cluster_pathway This compound Mechanism of Action cluster_workflow In Vivo Experimental Workflow GrowthStimuli Growth Stimuli (e.g., Serum, PDGF) CDK2CyclinE CDK2/Cyclin E Complex GrowthStimuli->CDK2CyclinE RbProtein Rb Protein (Hypophosphorylated) CDK2CyclinE->RbProtein Phosphorylates E2F E2F Transcription Factor RbProtein->E2F Represses CellCycle S-phase Entry & Cell Proliferation E2F->CellCycle Activates CVT313 This compound CVT313->CDK2CyclinE Inhibits Start Rat Carotid Artery Balloon Injury Admin Administer this compound (e.g., 1.25 mg/kg, i.p.) Start->Admin Harvest Harvest Arteries (14-28 days post-injury) Admin->Harvest Analyze Histomorphometric Analysis (Neointimal & Medial Area) Harvest->Analyze Result >80% Reduction in Neointimal Area Analyze->Result

Key Technical Considerations

  • Specificity: this compound is highly selective for CDK2 (IC₅₀ = 0.5 µM), showing significantly less potency against CDK1 (8.5-fold higher IC₅₀) and CDK4 (430-fold higher IC₅₀) [1].
  • Solubility: The compound is highly soluble in DMSO (≥20 mg/mL) and ethanol (≥51.1 mg/mL with gentle warming) but is insoluble in water [2].
  • Stability: For long-term storage, this compound should be kept as a solid at -20°C. Stock solutions in DMSO are stable for several months when stored at -20°C, but frequent freeze-thaw cycles should be avoided [2] [4].
  • Model Relevance: The rat carotid artery model is a cost-effective and well-validated tool for studying neointimal hyperplasia. The healing process in this model parallels that in larger animals but is accelerated relative to humans [3] [5].

References

CVT-313 cell cycle arrest G1 S phase

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes for CVT-313

This compound functions by inhibiting CDK2/cyclin E and CDK2/cyclin A complex activity, which is crucial for G1 to S phase progression. This inhibition prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest [1] [2].

Table 1: Key Biochemical and Cellular Profiling of this compound

Parameter Description / Value Experimental Context
Primary Target Cyclin-Dependent Kinase 2 (CDK2) In vitro kinase assay [1]
IC₅₀ for CDK2 0.5 μM In vitro kinase assay [1] [2]
Inhibition Constant (Kᵢ) 95 nM (ATP-competitive) In vitro kinase assay [1]
Selectivity >8.5-fold selective for CDK2 over CDK1; >430-fold selective over CDK4 [1] In vitro kinase assay [1]
Cellular IC₅₀ (Proliferation) 1.25 - 20 μM Mouse, rat, and human cell lines [1] [2]
Functional Outcome G1/S phase cell cycle arrest; inhibition of Rb hyperphosphorylation [1] [2] MRC-5 human lung fibroblasts and DLBCL cells [1] [2]
In Vivo Efficacy >80% inhibition of neointima formation at 1.25 mg/kg [1] Rat carotid artery restenosis model [1] [2]

Table 2: Observed Effects in Different Research Models

Model System Observed Effects of this compound Citation
Human DLBCL (Lymphoma) Cells Reduced phosphorylation of Rb on Thr821; downregulation of Mcl-1; induction of apoptosis [2] Faber et al., 2007 [2]
Colorectal Cancer (CRC) Models Synergistic cell killing when combined with CDK9 inhibition; induces G2/M arrest and anaphase catastrophe [3] [4]
Cell Cycle Checkpoint Studies At low concentrations (2 μM), prevents DNA damage from CHK1 inhibitors; at high concentrations (10 μM), does not prevent S-phase progression but blocks mitotic entry [5]

Experimental Protocols

Protocol 1: Inducing G1/S Arrest in Cell Cultures

This protocol is adapted from methods used in MRC-5 human lung fibroblasts and diffuse large B-cell lymphoma (DLBCL) cells [1] [2].

  • Compound Preparation: Prepare a 10-50 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [2].
  • Cell Seeding: Plate cells in appropriate growth media at a density of 4,000–10,000 cells per well in a 96-well plate for viability assays, or in culture dishes/flasks for protein and cell cycle analysis. Allow cells to adhere overnight [4] [2].
  • Drug Treatment: Treat cells with this compound at a final concentration typically ranging from 1.25 to 25 μM. Include a vehicle control (DMSO at the same dilution as the highest drug concentration). The treatment duration for analyzing Rb phosphorylation and early cell cycle effects is typically 4-24 hours. For proliferation and viability assays, incubate for 48-72 hours [4] [2].
  • Downstream Analysis:
    • Cell Viability: Assess using CellTiter-Glo Luminescent Cell Viability Assay or MTT assay after 48-72 hours of treatment [4].
    • Cell Cycle Analysis: After 18-24 hours of treatment, harvest cells, fix with ethanol, stain with propidium iodide (PI), and analyze DNA content by flow cytometry. An increase in the G1 (2N) population indicates G1/S arrest [2].
    • Western Blotting: Analyze the phosphorylation status of Rb (e.g., Thr821) and protein levels of CDK2 targets (e.g., Mcl-1) after 4-24 hours of treatment [2].
Protocol 2: Investigating Synergy with CDK9 Inhibition in Colorectal Cancer Models

Research has shown that dual inhibition of CDK2 and CDK9 is a promising strategy for treating colorectal cancer [3] [4].

  • siRNA Knockdown of CDK9:
    • Plate cells in a 6-well plate.
    • The following day, prepare transfection complexes using 10 μL of non-silencing (control) or CDK9-specific siRNA (e.g., from Qiagen) and 20 μL of Lipofectamine RNAiMax in Opti-MEM medium.
    • Incubate the complexes for 20 minutes at room temperature, then add to cells.
    • Incubate overnight, then replace the media with fresh complete growth media [4].
  • Combination Drug Treatment:
    • 24 hours after siRNA transfection, trypsinize and re-seed cells into 96-well plates.
    • Treat cells with a dose-response curve of this compound (e.g., serial 1:3 dilutions starting from 50 μM) or vehicle control (DMSO) for 48 hours [4].
  • Viability and Synergy Assessment:
    • Measure cell viability using the CellTiter-Glo assay.
    • Analyze the data using software like SynergyFinder to calculate synergy scores (e.g., using the Zero Interaction Potency (ZIP) model). A score >10 indicates synergy [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound action in inducing G1/S phase arrest and its synergistic effect with CDK9 inhibition.

G cluster_normal Normal Cell Cycle Progression cluster_inhibition This compound Inhibition cluster_synergy Synergy with CDK9 Inhibition GrowthFactors Growth Factors CyclinD_CDK4_6 Cyclin D-CDK4/6 GrowthFactors->CyclinD_CDK4_6 Rb_PartialP Rb Partial Phosphorylation CyclinD_CDK4_6->Rb_PartialP E2F_Inactive E2F (Inactive) Rb_PartialP->E2F_Inactive CyclinE_CDK2 Cyclin E-CDK2 E2F_Inactive->CyclinE_CDK2  Limited Activation Rb_HyperP Rb Hyperphosphorylation CyclinE_CDK2->Rb_HyperP CDK2_Blocked CDK2 Activity Blocked E2F_Active E2F (Active) Rb_HyperP->E2F_Active S_Phase_Entry S Phase Entry E2F_Active->S_Phase_Entry CVT313 This compound CVT313->CDK2_Blocked Rb_NotHyperP Rb remains hypophosphorylated CDK2_Blocked->Rb_NotHyperP Mcl1_RNA_Red Mcl-1 mRNA Reduction CDK2_Blocked->Mcl1_RNA_Red Combined Effect E2F_Blocked E2F remains bound & inactive Rb_NotHyperP->E2F_Blocked G1_S_Arrest G1/S Phase Arrest E2F_Blocked->G1_S_Arrest Apoptosis_Induction Apoptosis Induction G1_S_Arrest->Apoptosis_Induction CDK9_Inhib CDK9 Inhibition CDK9_Inhib->Mcl1_RNA_Red Mcl1_RNA_Red->Apoptosis_Induction

Diagram 1: Mechanism of this compound induced G1/S arrest and synergy with CDK9 inhibition. This compound directly inhibits CDK2, preventing Rb hyperphosphorylation and E2F activation, halting the cell cycle. Combining it with CDK9 inhibition, which suppresses the anti-apoptotic protein Mcl-1, leads to synergistic cell death.

Critical Considerations for Researchers

  • Concentration-Dependent Effects: Be aware that this compound can have different effects at different concentrations. Low concentrations (e.g., 2 μM) can prevent DNA damage from single-agent CHK1 inhibitors, while higher concentrations (≥5-10 μM) are needed to block S-phase entry and Rb phosphorylation [5] [1].
  • Solubility: this compound is soluble in DMSO (≥20 mg/mL) and ethanol (≥51.1 mg/mL with gentle warming) but is insoluble in water [2].
  • Combination Therapy Potential: The robust synergy between CDK2 inhibition (using this compound) and CDK9 inhibition highlights a promising combinatorial strategy, particularly in colorectal cancer models [3] [4].

References

Mechanism of Action and Kinase Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 functions as a type I kinase inhibitor, binding directly to the ATP-binding pocket of CDK2 in its active conformation [1]. Key molecular interactions include direct hydrogen bonds with Leu83, Asp86, and Asp145, and a water-mediated bond with Asn132 [1] [2].

The diagram below illustrates the mechanism of this compound in the context of DNA damage and checkpoint abrogation, integrating findings from multiple studies [3].

G cluster_CHK1i CHK1 Inhibitor (e.g., MK-8776) DNA_Damage DNA_Damage CHK1_Activation CHK1_Activation DNA_Damage->CHK1_Activation S_Phase_Arrest S_Phase_Arrest CHK1_Activation->S_Phase_Arrest CDK2_Inactive CDK2 (Inactive, phosphorylated) CHK1_Activation->CDK2_Inactive CDK2_Active CDK2 (Active, dephosphorylated) CDK2_Inactive->CDK2_Active CDC25A Activation S_Phase_Progression S_Phase_Progression CDK2_Active->S_Phase_Progression High this compound (>5 µM) fails to block DNA_Breaks_Cytotoxicity DNA_Breaks_Cytotoxicity CDK2_Active->DNA_Breaks_Cytotoxicity Low this compound (2 µM) blocks CHK1i CHK1i CHK1i->CHK1_Activation Inhibits

This compound demonstrates good selectivity for CDK2. The table below shows its activity against other common CDKs [4] [5].

Kinase Target Reported IC₅₀ Selectivity Fold-Change vs. CDK2
CDK2/Cyclin E 0.18 - 0.5 µM (Reference)
CDK5/p25 0.42 µM ~1-2 fold less selective
CDK1/Cyclin B 3.7 - 4.2 µM ~7-8 fold more selective
CDK9/Cyclin T1 2.3 µM ~4-5 fold more selective
CDK7/Cyclin H/MAT1 9.2 µM ~18 fold more selective
CDK4/Cyclin D1 >215 µM >400 fold more selective

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is adapted from methods used to determine the IC₅₀ of this compound in colorectal cancer cell lines [6].

  • Cell Seeding: Plate cells (e.g., A549, or patient-derived lines) in 96-well plates at a density of 4,000 cells/well in 100 µL of complete growth medium. Incub for 24 hours.
  • Drug Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock to create a concentration range (e.g., from 50 µM or 100 µM, with a 1:3 serial dilution for a 10-point curve). Add diluted drug to cells; include a DMSO-only vehicle control.
  • Incubation: Incubate cells with this compound for 48-72 hours.
  • Viability Readout: Add CellTiter-Glo Reagent. Measure luminescence using a plate reader. Luminescence is proportional to the amount of ATP present, indicating metabolically active cells.
  • Data Analysis: Calculate percent viability relative to the DMSO control. Use nonlinear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol for Investigating Checkpoint Abrogation

This method outlines how to use this compound to study DNA damage checkpoint bypass, based on research with SN38 (a topoisomerase I inhibitor) and CHK1 inhibitors [3].

  • Induce S-Phase Arrest: Treat cells (e.g., MDA-MB-231) with SN38 (e.g., 1 µM) for 24 hours.
  • Apply Inhibitors: Replace medium with one containing both a CHK1 inhibitor (e.g., MK-8776) and this compound. Critical concentrations from the literature are:
    • 2 µM this compound: To block single-agent CHK1i-induced DNA damage and cytotoxicity.
    • 5 µM this compound: To inhibit S-phase entry in an undamaged context.
    • 10 µM this compound: To block CDK1 and prevent mitotic entry (note: at this concentration, this compound also inhibits CDK1).
  • Analysis: Monitor cell cycle progression via flow cytometry (e.g., 12-24 hours post-treatment) and assess cytotoxicity by measuring the sub-G1 population or using a viability assay (e.g., 48 hours post-treatment).

Key Considerations for Experimental Design

  • Solubility and Storage: this compound is soluble in DMSO (up to 80-100 mg/mL). Prepare stock solutions at a high concentration (e.g., 10-100 mM) in fresh, dry DMSO, aliquot, and store at -20°C to avoid freeze-thaw cycles and moisture absorption [7] [5].
  • Cellular Context is Crucial: The effective concentration of this compound is highly dependent on the biological process you are studying. The differential sensitivity observed (e.g., 2 µM vs. 10 µM) suggests that CDK2 has distinct activity thresholds for phosphorylating different substrates [3].
  • Combination Studies: this compound has shown synergistic effects when combined with other agents, such as CDK9 inhibition or the CDK4 inhibitor indolocarbazole [6] [1]. This makes it a valuable tool for exploring combination therapies.

I hope these application notes and protocols provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.

References

CVT-313 solubility DMSO ethanol stock solution

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties and Solubility

CVT-313 (CAS 199986-75-9) has a molecular weight of 400.47 g/mol and the molecular formula C₂₀H₂₈N₆O₃ [1] [2] [3]. It typically appears as a white to off-white solid powder [1] [4].

Solubility Data for Stock Solution Preparation The following table summarizes the solubility of this compound in various solvents, which is crucial for preparing stock solutions [2] [5] [4].

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO 80 - 100 mg/mL 199.8 - 249.7 mM Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO [2] [5] [6].
Ethanol 40 - 80 mg/mL 99.9 - 199.8 mM Gentle warming may be required to achieve full solubility [2] [5] [7].
Water Insoluble Insoluble Not recommended for direct dissolution [2] [5].

Recommended In Vivo Formulations For animal studies, the following formulations have been validated and are recommended to achieve a clear solution or homogeneous suspension [2] [5]:

Formulation Final Concentration Preparation Example (for 1 mL)
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O 4.0 mg/mL (9.99 mM) Add 50 µL of 80 mg/mL DMSO stock to 400 µL PEG300 → mix → add 50 µL Tween 80 → mix → add 500 µL ddH₂O [2] [5].
5% DMSO + 95% Corn Oil 2.0 mg/mL (4.99 mM) Add 50 µL of 40 mg/mL DMSO stock to 950 µL corn oil → mix evenly [2] [5].
Homogeneous Suspension in 0.5% CMC-Na ≥5 mg/mL (≥12.5 mM) Add 5 mg of this compound powder to 1 mL of 0.5% carboxymethyl cellulose sodium (CMC-Na) salt solution → mix evenly [2] [5].

Biological Activity and Experimental Protocols

This compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of CDK2. Its mechanism and typical experimental applications are summarized in the diagram below.

G CVT313 This compound CDK2 CDK2/Cyclin Complex CVT313->CDK2 Inhibits RB Retinoblastoma (Rb) Protein CDK2->RB Hyperphosphorylation CellCycle Cell Cycle Arrest (G1/S Phase) RB->CellCycle Prevents Apoptosis Apoptosis Induction CellCycle->Apoptosis Leads to

Key Biological Effects

  • Enzyme Inhibition: this compound is a potent and selective inhibitor of CDK2. The table below shows its reported half-maximal inhibitory concentrations (IC₅₀) for different kinases [1] [4] [8].

    | Kinase Target | Reported IC₅₀ | |:---|:---:| | CDK2/Cyclin A | 0.18 - 0.5 µM | | CDK2/Cyclin E | 0.176 µM | | CDK5/p25 | 0.42 - 0.49 µM | | CDK1/Cyclin B | 2.3 - 4.2 µM | | CDK4/Cyclin D1 | 215 µM |

  • Cellular Effects: In cells, this compound inhibits the hyperphosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S boundary [1] [2] [7]. It inhibits the growth of various human, rat, and mouse cells with IC₅₀ values for growth arrest ranging from 1.25 to 20 µM [1] [2] [7]. In some cancer cell lines, such as diffuse large B-cell lymphoma (DLBCL), it can also induce apoptosis [7].

Detailed Experimental Protocols

  • Enzyme Assay (from reference [1] [6])

    • Procedure: Combine purified substrate (e.g., CDC5L-His6) with [γ-³²P]ATP and a source of kinase activity (e.g., COS-7 cell extract) in a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, and protease/phosphatase inhibitors).
    • Inhibition: Include this compound at a final concentration of 1 µM as a specific inhibitor.
    • Incubation: Incubate the mixture at 30°C for 10 minutes.
    • Detection: Stop the reaction and separate phosphorylated proteins by SDS-PAGE. Analyze phosphorylation by autoradiography or other appropriate methods.
  • Cell-based Assay (from references [1] [2] [7])

    • Cell Line: This protocol is commonly used with MRC-5 cells (human lung fibroblast) but has also been applied to other lines.
    • Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal calf serum.
    • Dosing: Add this compound to exponentially growing cells. Effective concentrations used in literature range from 5 to 25 µM, with a common concentration of 12.5 µM.
    • Incubation Time: Treat cells for 24 to 48 hours.
    • Analysis:
      • Proliferation: Measure cell proliferation using a non-radioactive kit like CellTiter 96.
      • Cell Cycle Analysis: For FACS analysis, trypsinize cells, fix in 70% ice-cold ethanol, and treat with RNase A and propidium iodide. Analyze DNA content using a flow cytometer.

Handling and Storage Instructions

  • Storage: Store the powder at -20°C. Under these conditions, it is stable for at least 3 years [1] [3]. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles [4].
  • Stability: The solid material is stable at ambient temperature for several days, making it suitable for ordinary shipping processes [1].
  • Safety Note: This product is for research use only and is not intended for diagnostic or human use [1] [3] [7].

References

Comprehensive Application Notes and Protocols for CVT-313: Storage, Stability, and Experimental Use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CVT-313 and Handling Requirements

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of CDK2 (cyclin-dependent kinase 2) with an IC₅₀ of 0.5 μM in vitro. This small molecule drug candidate has demonstrated significant research utility in studying cell cycle regulation, cancer biology, and combination therapies with DNA-damaging agents. The compound specifically targets CDK2 while showing minimal activity against unrelated ATP-dependent serine/threonine kinases at therapeutic concentrations, though it does inhibit CDK1 (IC₅₀ = 4.2 μM) and CDK4 (IC₅₀ = 215 μM) at higher concentrations. This compound has the chemical formula C₂₀H₂₈N₆O₃ and a molecular weight of 400.47 g/mol. Proper handling and storage are critical for maintaining the structural integrity and biological activity of this valuable research compound, which exhibits particular sensitivity to moisture and temperature fluctuations. [1] [2]

Physical Properties and Storage Conditions

Fundamental Chemical Characteristics
  • CAS Number: 199986-75-9
  • Molecular Formula: C₂₀H₂₈N₆O₃
  • Molecular Weight: 400.47 g/mol
  • Appearance: White to off-white solid powder
  • Purity: ≥99.90% (HPLC analysis) [1] [2]
Solubility Profile

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Concentration Critical Notes
DMSO Freely soluble 80-100 mg/mL (199.76-249.71 mM) Hygroscopic - use fresh, dry DMSO to prevent solubility reduction
Ethanol Freely soluble 80 mg/mL (199.76 mM) Stable for 3 months at -20°C
Water Insoluble N/A Not recommended for direct reconstitution
Corn Oil Soluble with formulation 2.0 mg/mL (4.99 mM) Requires specific formulation protocol [1] [2]
Storage Stability Data

Table 2: Stability of this compound Under Various Storage Conditions

Form Temperature Duration Stability Status Key Considerations
Powder -20°C 3 years Stable Desiccant required; protect from moisture
Powder 4°C 2 years Stable Short-term storage with desiccant
DMSO Stock -80°C 2 years Stable Minimize freeze-thaw cycles (<5 recommended)
DMSO Stock -20°C 1 year Stable Aliquoting strongly recommended
Aqueous Buffer 4°C or RT 24-48 hours Limited stability Use immediately after preparation [1] [2]

Storage Protocols and Stability Management

Long-Term Storage Conditions
  • Temperature Management: For long-term storage of this compound powder, maintain consistent temperatures at -20°C or lower. Fluctuations in temperature should be minimized as they can promote degradation through condensation and crystal structure changes.
  • Moisture Control: The compound must be stored with desiccant packs in tightly sealed containers. The hygroscopic nature of DMSO necessitates special attention to prevent water absorption, which can hydrolyze the active compound and reduce efficacy.
  • Light Protection: Amber vials or opaque containers should be used to protect this compound from photodegradation, as exposure to direct light can alter its chemical structure over time. [1]
Short-Term Handling Procedures
  • Working Solutions: For daily experimental use, prepare working solutions from frozen stock aliquots and maintain at 4°C for limited periods (not exceeding 8 hours).
  • Temperature Equilibration: When removing from frozen storage, allow vials to reach room temperature in a desiccator before opening to prevent condensation formation.
  • Documentation: Maintain detailed records including preparation dates, concentration verification, and freeze-thaw cycles to track stability and performance. [1] [2]

Preparation of Stock Solutions and Formulations

In Vitro Stock Solution Preparation
  • DMSO Stock Solution (80 mg/mL)

    • Bring the this compound vial to room temperature without opening
    • Add calculated volume of fresh, anhydrous DMSO to achieve 80 mg/mL concentration
    • Vortex for 60-90 seconds until complete dissolution
    • Aliquot into single-use volumes (10-50 μL) to minimize freeze-thaw cycles
    • Store at -80°C for long-term stability (up to 2 years)
  • Ethanol Stock Solution (80 mg/mL)

    • Follow the same procedure using absolute ethanol as solvent
    • Note that ethanol stock may have different biological effects in cellular assays [1]
In Vivo Formulation Protocols

Table 3: Formulation Protocols for Animal Studies

Application Vehicle Composition Final Concentration Preparation Method
Oral Administration 5% DMSO + 95% Corn Oil 2.0 mg/mL (4.99 mM) Add 50 μL of 40 mg/mL DMSO stock to 950 μL corn oil, mix thoroughly
Intravenous Injection 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O 4.0 mg/mL (9.99 mM) Sequential addition with mixing between each step
Suspension Formulation 0.5-1.0% CMC-Na in water ≥5 mg/mL Homogeneous suspension requiring vigorous mixing before use [1]

Quality Control and Stability Assessment

Routine Quality Verification
  • Visual Inspection: Examine stock solutions for particulate matter or discoloration, which indicates potential degradation or crystallization.
  • UV-Vis Spectroscopy: Periodically verify concentration using appropriate spectrophotometric methods to detect potency loss.
  • Background Testing: Include vehicle controls (DMSO, ethanol) at equivalent concentrations to identify solvent-related artifacts in biological assays. [1] [2]
Stability Monitoring Schedule
  • Powder Form: Quarterly visual inspection, annual HPLC verification for long-term stored material
  • Stock Solutions: Pre- and post-experiment concentration verification for critical studies
  • Working Solutions: Visual inspection before each use for precipitation or color change

Research Applications and Experimental Protocols

Cell Cycle Arrest Studies

This compound has been extensively used to investigate cell cycle regulation, particularly at the G1/S boundary. The following protocol details its application in cell cycle arrest studies:

  • Cell Preparation: Plate MRC-5 cells or other relevant cell lines at appropriate density (typically 5,000-20,000 cells/cm²) and allow attachment for 24 hours.
  • Compound Treatment: Prepare fresh working concentrations of this compound from DMSO stock in complete media. The typical effective concentration range is 1.25-20 μM for growth arrest studies.
  • Incubation: Treat cells for 24 hours at 37°C in a humidified CO₂ incubator.
  • Analysis: Assess treatment effects through:
    • Flow cytometry for cell cycle distribution
    • Western blotting for Rb hyperphosphorylation status
    • Viability assays (MTT, CellTiter-Glo) for growth inhibition [1] [3]
Cancer Therapy Combination Studies

Recent research has explored this compound in combination with other therapeutic agents:

  • CHK1 Inhibitor Combination (from PMC7088890)

    • Induce S-phase arrest with SN38 (topoisomerase I inhibitor) for 24 hours
    • Add CHK1 inhibitor (MK-8776) simultaneously with varying concentrations of this compound (0.1-10 μM)
    • Monitor S-phase progression via flow cytometry at 6, 12, and 24 hours
    • Assess cytotoxicity through sub-G1 population analysis and annexin V staining
  • CDK9 Inhibition Synergy Studies (from PMC7718319)

    • Transfect cells with CDK9 siRNA or treat with CDK9 inhibitor (LDC067)
    • Combine with serial dilutions of this compound (0.1-50 μM)
    • Incubate for 48 hours and assess viability using CellTiter-Glo assay
    • Analyze synergy using Bliss independence or Chou-Talalay methods [3] [4]

CVT313_Experimental_Workflow cluster_treatment Treatment Options Start Start Experimental Design CellPrep Cell Preparation & Plating Start->CellPrep Day 1 Treatment Treatment Application CellPrep->Treatment 24 hours Incubation Incubation Period Treatment->Incubation Time = 0 Mono This compound Alone (1.25-20 μM) ComboCHK1 This compound + CHK1i (0.1-10 μM) ComboCDK9 This compound + CDK9i (0.1-50 μM) Analysis Analysis & Data Collection Incubation->Analysis 24-48 hours Results Results Interpretation Analysis->Results Final step

Figure 1: Experimental workflow for this compound applications. This diagram illustrates the sequential process for conducting experiments with this compound, from initial cell preparation through final data interpretation, including the three primary treatment strategies used in current research.

Signaling Pathways and Mechanism of Action

Molecular Mechanism of CDK2 Inhibition

This compound functions as a potent ATP-competitive inhibitor that specifically targets the ATP-binding pocket of CDK2 with high selectivity. The compound exhibits a Kᵢ value of 95 nM for CDK2, demonstrating strong binding affinity. This inhibition prevents CDK2-mediated phosphorylation of key substrates including the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition. The specificity profile shows that this compound requires 8.5-fold higher concentrations to inhibit CDK1 and 430-fold higher concentrations to inhibit CDK4, establishing its relative selectivity among the CDK family members. [1] [2] [3]

Pathway Integration in Cancer Research

The strategic importance of CDK2 inhibition in cancer research stems from its position at the intersection of multiple signaling cascades:

  • DNA Damage Checkpoint Bypass: this compound sensitizes cancer cells to DNA-damaging agents by preventing checkpoint-mediated cell cycle arrest, forcing cells with genomic damage to continue replication.
  • Replication Stress Induction: At lower concentrations (0.1-2 μM), this compound modulates CDK2 activity to induce replication stress in combination with CHK1 inhibitors, exploiting the differential sensitivity of CDK2 substrates.
  • Transcriptional Regulation: Through combined inhibition of CDK9 (when used with specific CDK9 inhibitors), this compound disrupts transcriptional elongation, particularly of short-lived anti-apoptotic proteins. [3] [4]

CVT313_Signaling_Pathway DNADamage DNA Damage (SN38, etc.) CHK1 CHK1 Activation DNADamage->CHK1 Induces CDC25A CDC25A Degradation CHK1->CDC25A Promotes CDK2Inactive CDK2 (Inactive phosphorylated) CDC25A->CDK2Inactive Dephosphorylates CDK2Active CDK2 (Active dephosphorylated) CDK2Inactive->CDK2Active Converts RbProt Rb Protein CDK2Active->RbProt Phosphorylates RbPhos Rb Hyperphosphorylation RbProt->RbPhos Results in CellCycle S-phase Entry & Progression RbPhos->CellCycle Promotes CVT313 This compound Inhibition CVT313->CDK2Active Inhibits CHK1i CHK1 Inhibitor (MK-8776) CHK1i->CHK1 Inhibits WEE1i WEE1 Inhibitor (AZD1775) CDK1 CDK1 Activation WEE1i->CDK1 Activates Mitosis Premature Mitosis CDK1->Mitosis Promotes

Figure 2: This compound mechanism of action in cell cycle regulation. This signaling pathway diagram illustrates how this compound inhibits CDK2 activity and its integration with DNA damage checkpoints and cell cycle progression mechanisms, highlighting key combination points with other targeted therapies.

Troubleshooting and Technical Considerations

Common Experimental Issues and Solutions
  • Precipitation Issues: If this compound precipitates from solution during dilution, briefly warm the solution to 37°C and vortex vigorously. For in vivo studies, ensure proper formulation order when preparing vehicle solutions.
  • Variable Cellular Response: Account for cell line-specific differences in sensitivity by conducting preliminary dose-response curves (0.1-50 μM range). Some cell lines may require higher concentrations due to expression levels of drug transporters or competing kinases.
  • Vehicle Toxicity: Maintain DMSO concentrations below 0.1% in cellular assays to minimize solvent toxicity effects. Include appropriate vehicle controls in all experiments. [1] [3] [4]
Optimization Guidelines for Specific Applications
  • Cell Cycle Studies: Use synchronized cell populations for clearest results in G1/S arrest studies
  • Combination Therapy Experiments: Stagger compound addition based on mechanism (e.g., DNA damage agent first, then this compound)
  • Long-Term Assays: Replace media containing fresh compound every 24-48 hours for extended exposure studies

Conclusion

This compound remains a valuable research tool for investigating CDK2-mediated processes in cell cycle regulation and cancer biology. Proper attention to storage conditions, solution preparation, and experimental design is essential for obtaining reliable and reproducible results. The compound's stability profile allows for flexible experimental planning when the recommended protocols are followed. Recent research continues to reveal new applications for this compound, particularly in combination therapies targeting DNA damage response pathways and transcriptional regulation in cancer models. [1] [2] [3]

References

Comprehensive Application Notes and Protocols: CVT-313-Mediated Inhibition of Retinoblastoma Protein Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDK2 Inhibition and Retinoblastoma Protein Regulation

The cyclin-dependent kinase 2 (CDK2) pathway represents a critical regulatory node in cell cycle control, particularly governing the transition from G1 to S phase. CDK2 activity, when complexed with cyclin E, directly phosphorylates the retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and subsequent entry into the DNA synthesis phase. CVT-313 is a potent and selective ATP-competitive inhibitor of CDK2 that has emerged as a valuable research tool for interrogating cell cycle dynamics and potentially treating hyperproliferative disorders. First identified through screening of purine analog libraries, this compound demonstrates significant biochemical potency and cellular activity, making it an essential reagent for studying Rb phosphorylation and its functional consequences in various biological contexts.

The development of this compound addresses a critical need in cell cycle research for specific pharmacological tools that can distinguish CDK2 activity from other related kinases. Unlike broad-spectrum CDK inhibitors that affect multiple kinase targets simultaneously, this compound offers enhanced selectivity, with approximately 8.5-fold selectivity against CDK1 and over 400-fold selectivity against CDK4. This selectivity profile enables researchers to specifically dissect CDK2-dependent processes within the complex network of cell cycle regulation. These application notes provide detailed protocols and methodological considerations for employing this compound in experimental settings aimed at understanding Rb phosphorylation and its functional consequences in both normal and pathological cellular contexts.

Biochemical Characterization of this compound

Key Chemical and Pharmacological Properties

This compound {2,2′-[(6-{[(4-methoxyphenyl)methyl]amino}-9-(1-methylethyl)-9H-purin-2-yl)imino]bis(ethanol)} is a purine-based analog that functions as a competitive ATP-binding site inhibitor with high specificity for CDK2. Structural analyses reveal that this compound binds within the ATP-binding pocket of CDK2, forming direct interactions with key residues including Leu83, Asp86, and Asp145, with additional stabilization provided by a water-mediated interaction with Asn132 [1]. This specific binding mode accounts for both its potency and selectivity among CDK family members.

The compound demonstrates dose-dependent cellular activity with an IC₅₀ of approximately 1.2 µM in human lung carcinoma A549 cell proliferation assays, which aligns closely with its biochemical inhibition constant (Kᵢ = 95 nM) [1] [2]. Thermal shift assays further confirm direct binding, with this compound increasing the melting temperature of CDK2 by 7°C, indicating significant protein stabilization upon compound binding [1].

Table 1: Biochemical and Cellular Properties of this compound

Parameter Value Experimental Context
CDK2 IC₅₀ 0.5 µM In vitro kinase assay [2]
ATP Kᵢ 95 nM Competitive with ATP [2]
CDK1 Selectivity 8.5-fold less potent Higher concentration required for inhibition [2]
CDK4 Selectivity >400-fold less potent Higher concentration required for inhibition [2]
Cellular IC₅₀ (Proliferation) 1.2-20 µM Range across mouse, rat, and human cell lines [2]
Thermal Shift (ΔTₘ) +7°C CDK2 stabilization [1]
Cellular Activity G1/S arrest Rb hyperphosphorylation inhibition [2]
Structural Basis of CDK2 Inhibition

The molecular interactions between this compound and CDK2 have been elucidated through X-ray crystallography, revealing a binding mode characterized by several critical interactions with the kinase active site. The crystal structure of the CDK2-CVT-313 complex resolved to 1.74 Å demonstrates that the inhibitor occupies the ATP-binding pocket through a combination of hydrophobic interactions and hydrogen bonding networks [1]. These structural insights provide valuable information for understanding the basis of this compound's selectivity and suggest potential modifications for developing analogs with enhanced potency or altered selectivity profiles.

The structural data confirm that this compound functions as a type I kinase inhibitor, binding to the active conformation of CDK2 rather than the inactive DFG-out conformation characteristic of type II inhibitors [1]. This binding classification distinguishes this compound from other CDK inhibitors in development and helps explain its specific cellular effects.

Mechanism of Action and Signaling Pathway

The CDK2-Cyclin-Rb Signaling Axis

The primary molecular pathway affected by this compound involves the sequential phosphorylation events that regulate Rb function and control cell cycle progression. In normal cell cycle regulation, cyclin D-CDK4/6 initiates the first wave of Rb phosphorylation during early G1, followed by complete hyperphosphorylation mediated by cyclin E-CDK2 in late G1, which fully inactivates Rb and releases E2F transcription factors to drive S-phase entry [3]. This compound specifically targets this late G1 step by inhibiting CDK2 activity, thereby preventing Rb hyperphosphorylation and maintaining Rb in its active, E2F-repressed state.

The diagram below illustrates the key components and regulatory relationships in the pathway through which this compound exerts its effects:

G GrowthFactors Growth Factors CyclinD_CDK4 Cyclin D-CDK4/6 GrowthFactors->CyclinD_CDK4 CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK4->CyclinE_CDK2 pRB Rb (unphosphorylated) CyclinD_CDK4->pRB partial phosphorylation CyclinE_CDK2->pRB hyperphosphorylation E2F E2F Transcription Factors pRB->E2F represses pRB_P Rb (hyperphosphorylated) pRB_P->E2F releases CellCycle G1→S Phase Transition E2F->CellCycle CVT313 This compound CVT313->CyclinE_CDK2 inhibits

Diagram 1: this compound inhibition of CDK2-mediated Rb phosphorylation pathway. This compound specifically targets cyclin E-CDK2 complex, preventing Rb hyperphosphorylation and subsequent E2F release required for G1/S transition.

Functional Consequences of CDK2 Inhibition

Treatment with this compound produces dose-dependent cell cycle arrest at the G1/S boundary, effectively preventing DNA synthesis and cellular proliferation [2]. This arrest coincides with the accumulation of hypophosphorylated Rb, which remains bound to E2F transcription factors, thereby repressing the expression of genes required for S-phase entry. The specificity of this effect has been confirmed through monitoring Rb phosphorylation states via western blotting, where this compound treatment maintains Rb in its faster-migrating hypophosphorylated form rather than the slower-migrating hyperphosphorylated species characteristic of cells progressing through G1.

Beyond its direct effects on the CDK2-Rb-E2F axis, this compound may influence additional signaling pathways. Recent evidence suggests that hyperphosphorylated Rb can interact with and suppress mTORC2 complex function by binding to the Sin1 subunit, thereby attenuating Akt activation [4]. This finding indicates that CDK2 inhibition-mediated effects on Rb phosphorylation may have broader implications for cellular signaling beyond direct cell cycle control, potentially influencing survival pathways and therapeutic responses.

Experimental Protocols and Methodologies

In Vitro CDK2 Kinase Inhibition Assay

Purpose: To quantitatively measure the inhibitory activity of this compound against CDK2/cyclin E complex in a cell-free system.

Materials and Reagents:

  • Purified recombinant CDK2 protein (full length, amino acids 1-298) [1]
  • Active cyclin E complex
  • This compound (prepare 10 mM stock in DMSO, store at -20°C)
  • ATP solution (prepared fresh)
  • Appropriate kinase buffer (e.g., 10 mM Tris-HCl pH 7.5, 25 mM NaCl, 1 mM EDTA)
  • Radioactive [γ-³²P]ATP or non-radioactive ATP detection system
  • Rb protein fragment or other CDK2 substrate

Procedure:

  • Dilute purified CDK2/cyclin E complex to working concentration in kinase buffer.
  • Prepare serial dilutions of this compound in DMSO (typically from 100 µM to 0.1 nM final concentrations).
  • Pre-incubate CDK2/cyclin E with this compound or vehicle control (DMSO) for 15 minutes at 30°C.
  • Initiate kinase reaction by adding ATP (final concentration 10-100 µM) and substrate.
  • Incubate reaction for 30 minutes at 30°C.
  • Terminate reaction according to detection method (e.g., with SDS sample buffer or acid solution).
  • Quantify phosphate incorporation using appropriate methodology (filter binding, scintillation counting, or ELISA-based detection).
  • Calculate percentage inhibition and determine IC₅₀ values using nonlinear regression analysis.

Technical Notes: The original characterization demonstrated an IC₅₀ of 0.5 µM against CDK2 with ATP-competitive kinetics (Kᵢ = 95 nM) [2]. For kinetic studies, vary ATP concentrations (e.g., 1-100 µM) while maintaining constant inhibitor concentrations to determine the mode of inhibition.

Cellular Proliferation and Cell Cycle Analysis

Purpose: To assess the anti-proliferative activity of this compound and its effects on cell cycle distribution.

Materials and Reagents:

  • Appropriate cell lines (A549, HCT116, or other relevant models)
  • Complete cell culture media
  • This compound (10 mM stock in DMSO)
  • Phosphate-buffered saline (PBS)
  • Propidium iodide staining solution (50 µg/mL propidium iodide, 0.1% Triton X-100, 0.1 mM EDTA)
  • RNase A (100 µg/mL)
  • Flow cytometry tubes and equipment

Procedure:

  • Seed cells in 6-well or 12-well plates at appropriate density (30-50% confluence).
  • After 24 hours, treat with this compound (typical range 0.1-20 µM) or vehicle control.
  • Incubate for 24-72 hours depending on cell doubling time.
  • For proliferation assays, harvest cells by trypsinization and count using hemocytometer or automated cell counter.
  • For cell cycle analysis, harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Pellet fixed cells, resuspend in propidium iodide staining solution containing RNase A, and incubate for 30 minutes at 37°C protected from light.
  • Analyze DNA content by flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit).

Technical Notes: Expected IC₅₀ values for growth arrest range from 1.25 to 20 µM across different cell types [2]. This compound should produce a predominant G1/S phase arrest with decreased S-phase population. Include positive controls such as other known CDK inhibitors for comparison.

Analysis of Rb Phosphorylation Status

Purpose: To monitor the effects of this compound on Rb phosphorylation states in treated cells.

Materials and Reagents:

  • Treated cell pellets from proliferation assays
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA or Bradford protein assay reagents
  • SDS-PAGE gels (6-8% acrylamide for optimal Rb separation)
  • PVDF or nitrocellulose membranes
  • Rb primary antibodies (capable of detecting multiple phosphorylation states)
  • Phospho-specific Rb antibodies (optional)
  • Secondary antibodies conjugated to HRP
  • ECL detection reagents

Procedure:

  • Prepare cell lysates from treated and control cells using ice-cold RIPA buffer.
  • Determine protein concentration and adjust samples to equal concentrations.
  • Denature samples in Laemmli buffer at 95°C for 5 minutes.
  • Separate proteins by SDS-PAGE (50-100 µg per lane) and transfer to membranes.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with primary Rb antibody overnight at 4°C.
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibody.
  • Develop using ECL reagents and image.
  • Note the migration pattern of Rb - hypophosphorylated Rb migrates faster, while hyperphosphorylated species show retarded migration.

Technical Notes: this compound treatment should maintain Rb in its hypophosphorylated state, visible as a faster-migrating band compared to the hyperphosphorylated forms in control cells [2]. Include controls such as serum starvation (induces hypophosphorylation) and serum stimulation (induces hyperphosphorylation) for reference.

Table 2: Key Experimental Applications and Considerations for this compound

Application Recommended Concentration Duration Key Readouts Potential Pitfalls
In vitro kinase assays 0.001-10 µM 30-60 min IC₅₀, Kᵢ, mechanism ATP concentration sensitivity
Cellular proliferation 1-20 µM 24-72 hr IC₅₀, growth curves Cell line variability
Cell cycle analysis 5-20 µM 24-48 hr G1/S accumulation, S-phase decrease Concentration-dependent effects
Rb phosphorylation 5-20 µM 12-24 hr Hypo-vs hyperphosphorylated Rb Antibody specificity
Combination studies 2-10 µM 24-72 hr Synergy analysis Scheduling dependence

Biological Significance and Research Applications

Functional Roles in Cellular Senescence and Tumor Suppression

The CDK2-Rb pathway targeted by this compound represents a crucial mechanism in tumor suppression and cellular senescence. Research has demonstrated that Rb activation through inhibition of its phosphorylation contributes to senescence establishment in response to oncogenic signals. In models of cyclin D1-driven senescence, Rb pathway activation occurs following initial DNA damage response and p53 activation, with RB hypophosphorylation playing a critical role in maintaining the senescent state [5]. This temporal sequence highlights the importance of Rb as an effector of senescence following initial DNA damage sensing.

The use of this compound has helped elucidate the distinct temporal roles of the p53 and Rb pathways in senescence induction. While p53 activation occurs early in response to DNA damage, RB pathway activation manifests later through hypophosphorylation and formation of senescence-associated heterochromatin foci (SAHF) [5]. This temporal relationship can be experimentally manipulated using this compound to specifically interrogate the Rb-dependent aspects of senescence.

Therapeutic Implications and Research Applications

This compound has demonstrated efficacy in disease models related to aberrant cellular proliferation. In a rat carotid artery model of restenosis, a brief intraluminal exposure to this compound resulted in significant inhibition (≥80%) of neointima formation, highlighting its potential therapeutic utility for hyperproliferative vascular disorders [2]. This in vivo efficacy, coupled with its well-characterized mechanism of action, establishes this compound as a valuable tool compound for proof-of-concept studies targeting CDK2-dependent processes.

Beyond its use as a single agent, this compound has shown synergistic activity when combined with other targeted agents. For example, in melanoma cell lines, this compound demonstrated strong synergy with indolocarbazole (a CDK4 inhibitor), resulting in dramatically enhanced growth inhibition compared to either agent alone [1]. This combination effect aligns with the sequential nature of CDK4 and CDK2 activity in cell cycle progression and suggests potential strategic combinations for enhanced therapeutic efficacy.

The experimental workflow below illustrates a typical research approach for studying this compound effects in cellular models:

G CellCulture Cell Culture Establishment CVT313Treatment This compound Treatment CellCulture->CVT313Treatment Viability Viability/Proliferation Assay CVT313Treatment->Viability CellCycle Cell Cycle Analysis CVT313Treatment->CellCycle RbPhospho Rb Phosphorylation Status CVT313Treatment->RbPhospho DataIntegration Data Integration Viability->DataIntegration CellCycle->DataIntegration Pathway Pathway Analysis RbPhospho->Pathway Pathway->DataIntegration

Diagram 2: Experimental workflow for this compound mechanism of action studies. The comprehensive approach integrates multiple readouts to fully characterize compound effects on cell proliferation, cycle distribution, and molecular targets.

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions
  • Variable cellular potency: this compound exhibits different IC₅₀ values across cell lines (1.25-20 µM) [2]. If insufficient activity is observed, consider testing a concentration range up to 50 µM while monitoring for nonspecific toxicity.

  • Incomplete Rb dephosphorylation: Some cell systems may require longer incubation times (up to 24 hours) to observe complete Rb dephosphorylation. Combine this compound with serum starvation for enhanced effects.

  • Specificity concerns at higher concentrations: While this compound shows good selectivity at its IC₅₀, off-target effects may occur at higher concentrations (>20 µM). Include appropriate controls and consider using genetic approaches (CDK2 knockdown) to validate specific effects.

  • Combination study design: When testing this compound with other agents, consider the sequence of administration based on biological rationale. For example, pre-treatment with CDK4 inhibitors followed by this compound may better mimic the physiological sequence of cell cycle arrest.

Optimization Guidelines

For specific applications, the following optimization approaches are recommended:

  • Proliferation assays: Perform time-course experiments to identify optimal treatment duration. Generally, 48-72 hour treatments provide robust signals for most continuous cell lines.

  • Cell synchronization: For enhanced cell cycle effects, consider synchronizing cells prior to this compound treatment using serum starvation or other synchronization methods.

  • Biomarker analysis: Combine Rb phosphorylation status with other cell cycle markers such as p27ᴷⁱᵖ¹ accumulation or E2F target gene expression for comprehensive pathway assessment.

Conclusion

This compound represents a well-characterized and valuable pharmacological tool for specifically inhibiting CDK2 and preventing Rb phosphorylation. Its defined mechanism of action, established potency, and selectivity profile make it particularly useful for investigating CDK2-dependent processes in cell cycle regulation, senescence, and proliferation. The protocols and considerations outlined in these application notes provide researchers with a foundation for implementing this compound in experimental systems aimed at dissecting the functional consequences of CDK2 inhibition and Rb activation. As research continues to elucidate the complex networks governing cell cycle control, this compound remains a critical reagent for mechanistic studies and potential therapeutic development.

References

CVT-313 selectivity over CDK1 CDK4 optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CVT-313 Selectivity

What is the documented selectivity profile of this compound for CDK2 over CDK1 and CDK4?

This compound is a well-characterized, potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. Its selectivity over other CDKs is quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the key biochemical potency data from multiple studies [2] [1] [3]:

Kinase Target IC50 Value Fold-Selectivity (vs. CDK2)
CDK2 0.5 µM -
CDK1 4.2 µM 8.5-fold
CDK4 215 µM 430-fold

This data shows that this compound exhibits strong selectivity for CDK2, requiring concentrations hundreds of times higher to inhibit CDK4 [2]. It's also noted that this compound has no effect on other, non-related ATP-dependent serine/threonine kinases like MAPK, PKA, and PKC (IC50 > 1.25 mM) [1].

Mechanism of Selectivity and Optimization

What is the structural basis for this compound's selectivity, and how can it be optimized?

The selectivity of this compound arises from its specific molecular interactions within the ATP-binding pocket of CDK2, as revealed by a crystal structure solved at 1.74 Å resolution [4]. The diagram below illustrates these key interactions.

G cluster_1 Direct Interactions cluster_2 Water-Mediated Interaction CVT313 This compound CDK2 CDK2 ATP-binding pocket CVT313->CDK2 binds to Direct1 Hydrophobic interaction with Leu83 CDK2->Direct1 Direct2 Hydrogen bonds with Asp86 CDK2->Direct2 Direct3 Hydrogen bonds with Asp145 CDK2->Direct3 WaterMed Water-mediated hydrogen bond to Asn132 CDK2->WaterMed

The binding is stabilized by water-mediated interactions with Asn132 [4]. The structural analysis suggests that further chemical modifications to this compound could create additional hydrogen bonds or hydrophobic contacts within the ATP-binding pocket, which is a promising strategy for designing more potent and selective next-generation CDK2 inhibitors [4].

Experimental Protocols & Troubleshooting

Here are detailed methodologies for key experiments cited in the literature, along with common troubleshooting points.

In Vitro Kinase Assay to Determine IC50

This protocol is used to measure the biochemical potency of this compound against various CDKs [2] [3].

  • Principle: A purified CDK-cyclin complex is incubated with this compound, ATP, and a substrate. The incorporation of a radioactive phosphate group from [γ-³²P]ATP into the substrate is measured to determine kinase activity.
  • Key Steps:
    • Reaction Mixture: Combine purified CDK-cyclin complex, [γ-³²P]ATP, and the specific inhibitor (this compound) in a buffer containing HEPES, NaCl, MnCl₂, MgCl₂, and protease/phosphatase inhibitors.
    • Incubation: Incubate the mixture at 30°C for 10 minutes.
    • Detection: Separate the phosphorylated proteins by SDS-PAGE and visualize/quantify the radioactivity.
  • Troubleshooting Guide:
Issue Possible Cause Suggested Solution
High background signal Non-specific phosphorylation or ATP contamination. Include negative controls (no enzyme), optimize ATP concentration, and ensure thorough washing.
Low signal across all samples Enzyme inactivity or outdated [γ-³²P]ATP. Aliquot and test enzyme activity, use fresh ATP, and check instrument sensitivity.
IC50 values inconsistent with literature DMSO concentration too high affecting enzyme activity. Keep final DMSO concentration low (e.g., <1%) in all reaction wells [5].
Cell-Based Proliferation Assay

This protocol assesses the cellular activity of this compound [2] [3] [6].

  • Principle: The effect of this compound on cell growth is measured by treating cells and using a colorimetric assay to quantify viable cells after a set period.
  • Key Steps:
    • Cell Preparation: Culture cells (e.g., MRC-5, A549) in appropriate medium (e.g., Dulbecco’s Modified Eagle's Medium with 5% fetal calf serum).
    • Drug Treatment: Add this compound (typically dissolved in DMSO and then diluted in culture medium) to exponentially growing cells. Common tested concentrations range from 0 to 20 µM.
    • Incubation: Expose cells to the compound for 48 hours.
    • Viability Measurement: Use a non-radioactive cell viability kit (e.g., CellTiter 96). Measure the signal (e.g., absorbance) to determine the number of viable cells and calculate the IC50 for growth arrest.
  • Troubleshooting Guide:
Issue Possible Cause Suggested Solution
No inhibition of cell growth Inactive compound or incorrect cell line. Verify compound solubility and stability, use a positive control (e.g., another known inhibitor), and confirm cell line authenticity.
Precipitate forming in media This compound concentration exceeds solubility in aqueous media. Prepare fresh DMSO stock, ensure final DMSO concentration is ≤0.1-0.5%, and consider sonicating the solution before dilution [5] [7].
High cytotoxicity in control (DMSO) DMSO concentration is too high. Titrate DMSO concentration to find a non-toxic level for your specific cell line; typically, keep it below 0.5%.

FAQ: Practical Application Guidance

What is the typical formulation and storage of this compound for experiments?

  • Stock Solution: this compound is typically dissolved in DMSO at a high concentration (e.g., 50-80 mg/mL, which is about 125-200 mM) for in vitro studies. This stock should be aliquoted and stored at -20°C to -80°C [5] [3] [6].
  • In Vivo Formulation: For animal studies, one validated formulation is a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, which can achieve a working concentration of 4 mg/mL. Another option is a 5% DMSO in corn oil solution [5] [3].

What are the expected cellular outcomes of treating cells with this compound?

Treatment of cells with this compound leads to:

  • Inhibition of retinoblastoma (Rb) protein hyperphosphorylation. [2] [5]
  • Cell cycle arrest at the boundary between the G1 and S phases. [2] [5]
  • Dose-dependent inhibition of cell growth, with IC50 values ranging from 1.25 to 20 µM across various mouse, rat, and human cell lines [2] [3]. In A549 human lung carcinoma cells, the cellular IC50 was reported as 1.2 µM [4].
  • Induction of apoptosis in certain cancer cells, such as human diffuse large B-cell lymphomas [7].

References

improving CVT-313 biochemical cellular potency

Author: Smolecule Technical Support Team. Date: February 2026

Understanding CVT-313 and Its Current Profile

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of CDK2. The tables below summarize its key biochemical and cellular characteristics.

Table 1: Biochemical Potency (IC₅₀) of this compound against Various Kinases [1] [2] [3]

Kinase Target IC₅₀ Value Selectivity Note
CDK2/Cyclin A 0.5 μM Primary target
CDK2/Cyclin E 0.5 μM Primary target
CDK1/Cyclin B 4.2 μM ~8.5-fold less selective than CDK2
CDK5/p25 0.419 μM Similar potency to CDK2
CDK9/Cyclin T1 2.3 μM ~4.6-fold less selective than CDK2
CDK4/Cyclin D1 215 μM >400-fold less selective than CDK2
CDK7/Cyclin H/MAT1 9.2 μM ~18-fold less selective than CDK2
MAPK, PKA, PKC >1.25 mM Highly selective over these unrelated kinases

Table 2: Cellular Activity and Physicochemical Properties [4] [1] [2]

Property Description
Cellular Anti-Proliferative IC₅₀ Ranges from ~1.2 μM to 20 μM across various human and murine cell lines.
Mechanism of Action Binds the ATP-binding pocket of CDK2, inhibiting kinase activity and preventing Rb protein hyperphosphorylation, leading to cell cycle arrest at the G1/S boundary.
Molecular Formula C₂₀H₂₈N₆O₃
Molecular Weight 400.5 g/mol
Solubility ≥ 100 mg/mL in DMSO.

Strategy 1: Structure-Based Design for Improved CDK2 Binding

The most direct strategy for improving potency is to optimize how this compound interacts with CDK2, based on high-resolution crystal structures.

Key Experimental Workflow for Structure Determination To guide rational design, researchers determined the crystal structure of the CDK2-CVT-313 complex [4] [5]:

  • Protein Expression & Purification: A full-length human CDK2 (amino acids 1-298) is cloned into a pET-21a vector and expressed in E. coli BL21(DE3) cells. Induction is performed with 0.2 mM IPTG at 18°C for 16 hours. The protein is purified using nickel-NTA affinity chromatography (since the construct is His-tagged), followed by size-exclusion chromatography.
  • Complex Formation & Crystallization: Purified CDK2 protein is incubated with this compound to form the complex. The conditions for growing crystals of this complex are then established.
  • Data Collection & Structure Solving: X-ray diffraction data is collected, and the structure is solved, typically by molecular replacement using a known CDK2 structure as a model. The structure of CDK2 with this compound has been determined at a high resolution of 1.74 Å [4].

Binding Mechanism and Optimization Plan The crystal structure reveals that this compound binds in the ATP-binding pocket of CDK2 in a type I inhibition manner. The specific interactions, as illustrated below, provide a clear roadmap for modification [4] [5]:

G CDK2 CDK2 ATP-binding Pocket CVT This compound Molecule CDK2->CVT DirectInt Direct Interactions CVT->DirectInt WaterMed Water-Mediated Interaction CVT->WaterMed Leu83 Hydrophobic interaction with Leu83 DirectInt->Leu83 Asp86 Hydrogen bond with Asp86 DirectInt->Asp86 Asp145 Hydrogen bond with Asp145 (catalytic residue) DirectInt->Asp145 Asn132 Water-mediated hydrogen bond to Asn132 WaterMed->Asn132

Based on this binding mode, the original research article suggests that the biochemical and cellular potency of this compound "may be significantly increased" by designing modifications that provide additional interactions with CDK2 in the active site [4] [5]. This could involve:

  • Strengthening Hydrogen Bonds: Introducing chemical groups that can form additional hydrogen bonds with residues like Asn132 or the protein backbone.
  • Enhancing Hydrophobic Contacts: Extending the molecule to better occupy hydrophobic regions near Leu83.

Strategy 2: Synergistic Combination Therapies

An alternative or complementary approach is to use this compound in combination with other agents, which can lead to a synergistic effect that is more potent than either agent alone.

Key Experimental Protocol for Testing Synergy The following methodology is adapted from studies that identified effective combinations [6]:

  • Cell Seeding: Plate early-passage, patient-derived cancer cell lines (e.g., colorectal cancer lines like CRC057, CRC119) in 96-well plates at a density of 4,000 cells/well. Allow cells to adhere for 24 hours.
  • Drug Treatment: Treat cells with a range of doses for this compound and the combination drug (e.g., a CDK9 inhibitor like LDC067). Use a serial dilution (e.g., 1:3) to create a 10-point dose curve. Include replicates (n=5) for each dose.
  • Viability Assay: After 48 hours of incubation, assess cell viability using a luminescent assay like CellTiter-Glo.
  • Data Analysis: Calculate the IC₅₀ for each drug alone and in combination. Synergy can be quantified using software that calculates combination indices (e.g., the Chou-Talalay method), where a value less than 1 indicates synergy.

Evidence-Based Combination Partners Research has identified several promising synergistic partners for this compound:

  • With CDK9 Inhibitors: A precision medicine study found that knockdown of CDK9 acted synergistically with this compound. Dual CDK2/9 inhibition induced significant G2/M arrest and anaphase catastrophe, and synergistically reduced tumor growth in patient-derived xenograft (PDX) models of colorectal cancer [6]. The logical relationship and experimental outcomes of this combination are shown below:

G Combo This compound + CDK9i Mech Inhibition of CDK2 & CDK9 Combo->Mech Effect Synergistic Cytotoxic Effect Mech->Effect Outcome1 Induces G2/M Cell Cycle Arrest Effect->Outcome1 Outcome2 Triggers Anaphase Catastrophe Effect->Outcome2 Outcome3 Reduces Tumor Growth In Vivo Effect->Outcome3

  • With a CDK4 Inhibitor (Indolocarbazole): One study reported a strong synergistic effect. While this compound and indolocarbazole each showed poor potency alone against a melanoma cell line (LOXIMVI), their combination resulted in approximately 80% cell-growth inhibition [5].
  • As a Sensitizer with CHK1 Inhibitors: Research indicates that the cytotoxicity of single-agent CHK1 inhibitors in hypersensitive cell lines can be inhibited by this compound, suggesting that high CDK2 activity is critical for this cell death pathway. This reveals a context where modulating CDK2 activity with this compound is a key determinant of cellular response [7].

Frequently Asked Questions (FAQs)

Q1: The cellular potency of this compound (IC₅₀ ~1-20 μM) is much weaker than its biochemical potency (IC₅₀ = 0.5 μM). What could be the reason? This is a common challenge in drug discovery. The discrepancy can be due to several factors:

  • Cell Permeability: While this compound is cell-permeable, its efficiency in entering different cell types can vary.
  • Cellular ATP Concentration: The intracellular concentration of ATP is much higher (mM range) than in biochemical assays. As an ATP-competitive inhibitor, this compound has to compete with this high endogenous ATP level, reducing its apparent potency in cells.
  • Off-Target Effects: At higher concentrations needed for cellular activity, this compound may inhibit other kinases (e.g., CDK5, CDK9), which could contribute to or complicate the anti-proliferative effect.

Q2: I am experiencing solubility issues with this compound in my cellular assays. What are the recommended preparation methods? this compound is highly soluble in DMSO. Standard protocols from suppliers recommend [2] [3]:

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) in pure, fresh DMSO.
  • Working Solution: Dilute this stock directly into your cell culture medium. A final DMSO concentration of ≤0.1% is generally well-tolerated by most cell lines.
  • Control: Always include a vehicle control (the same concentration of DMSO without the drug) in your experiments.

References

Structural Basis of CVT-313 and CDK2 Interaction

Author: Smolecule Technical Support Team. Date: February 2026

What is the specific molecular interaction between CVT-313 and Asn132 in CDK2?

The binding of this compound to the ATP-binding pocket of CDK2 is stabilized by a critical water-mediated hydrogen bond with the residue Asn132 [1]. The crystal structure of the CDK2-CVT-313 complex (PDB ID: 2XMY) solved at 1.74 Å resolution shows that this interaction is indirect; a water molecule bridges the ligand and the side chain carbonyl oxygen of Asn132 [1] [2].

The following table summarizes the direct and key water-mediated interactions:

Interaction Type CDK2 Residue Description
Direct Interactions Leu83, Asp86, Asp145 Direct binding within the ATP-pocket [1].
Water-Mediated Interaction Asn132 A water molecule bridges this compound and the side chain of Asn132 [1] [2].
Key Structural Role Asp145 Also coordinates with a Mg²⁺ ion that binds ATP's phosphate groups, highlighting the importance of this region for competitive inhibition [2].

This binding mode is characteristic of an ATP-competitive inhibitor [3]. The protonated amine group in certain inhibitor scaffolds can directly engage the same site as the Mg²⁺ ion, interacting with both Asp145 and the side chain carbonyl of Asn132 [2].

Experimental Protocols & Data

How was the CDK2-CVT-313 complex structure obtained?

The following workflow outlines the key experimental steps for determining the crystal structure:

G A Protein Expression & Purification B Complex Formation & Crystallization A->B C X-ray Data Collection B->C D Structure Solution & Analysis C->D E Binding Confirmation (Thermal Shift Assay) E->D F Cellular Potency Assay (CTG-based Proliferation) F->D

Detailed Methodology:

  • Protein Expression and Purification [1]:

    • The full-length human CDK2 (amino acids 1-298) was cloned into a pET-21a vector.
    • The protein was expressed in E. coli BL21 (DE3) cells induced with 0.2 mM IPTG at 18°C for 16 hours.
    • The lysate was purified using Ni-NTA affinity chromatography (eluted with 300 mM imidazole), followed by size-exclusion chromatography on a Superdex 200 column.
  • Thermal Shift Assay [1]:

    • Purpose: To confirm binding by measuring the stabilization of CDK2 upon this compound binding.
    • Protocol: 5 µM CDK2 was incubated with either 10 or 100 µM this compound for 1 hour. SYPRO Orange dye was added, and the melting temperature was determined using an ABI Prism 7500 instrument.
    • Expected Outcome: this compound increased the melting temperature of CDK2 by 7°C, indicating a strong protein-stabilizing effect upon binding.
  • Crystallization and Structure Determination [1]:

    • The CDK2-CVT-313 complex was crystallized.
    • X-ray diffraction data was collected, and the structure was solved to a 1.74 Å resolution.
    • The electron density map clearly showed this compound bound in the ATP-binding pocket and allowed for the visualization of the water-mediated interaction with Asn132.

Troubleshooting Common Experimental Issues

FAQ 1: The thermal shift (ΔTm) for my CDK2 inhibitor is lower than expected. What could be wrong?

A low ΔTm suggests weak binding or no binding. Consider the following:

  • Compound Solubility: Ensure your inhibitor is properly dissolved in DMSO and that the final DMSO concentration in the assay is low (typically ≤1%) to avoid protein denaturation.
  • Protein Purity and Quality: Verify the integrity and purity of your CDK2 protein sample using SDS-PAGE and other quality control methods. Impure or degraded protein will give unreliable results.
  • Buffer Conditions: The assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NaCl) can affect protein stability. Optimize conditions if necessary.
  • Positive Control: Always include a positive control like this compound to validate your assay system. A ΔTm of ~7°C is expected for this compound [1].

FAQ 2: My cellular assays show a lack of potency despite strong in vitro binding. Why might this occur?

Discrepancy between biochemical and cellular activity is common. Key reasons include:

  • Cell Permeability: The inhibitor might not be effectively entering the cells. Consider evaluating logP and other properties that influence permeability.
  • Efflux Pumps: The compound could be a substrate for efflux transporters like P-glycoprotein.
  • Cellular Adaptation and Plasticity: Recent studies show that upon acute CDK2 inhibition, cells can rapidly adapt. CDK4/6 activity can maintain Rb phosphorylation and E2F transcription, eventually leading to reactivation of CDK2 signaling despite the presence of the inhibitor [4]. This intrinsic plasticity might explain a transient or weak phenotype.
  • Off-Target Effects: Verify the selectivity of your compound. This compound, for instance, also inhibits CDK5 with similar potency to CDK2 and CDK1 at a ~8.5-fold higher concentration [1] [3].

FAQ 3: How can I use the structural information to design more potent CDK2 inhibitors?

The crystal structure provides a roadmap for rational drug design:

  • Exploit the Water-Mediated Interaction: The interaction with Asn132 is a key stabilizing factor. Designing compounds that can directly form a hydrogen bond with Asn132, or that optimally position the bridging water molecule, could improve affinity [1].
  • Target the DFG Loop: The residue Asp145 in the DFG loop is a critical anchor point. It is involved in direct interactions with inhibitors like this compound and also coordinates the Mg²⁺ ion associated with ATP [1] [2]. Engaging this residue is a common strategy for developing potent ATP-competitive inhibitors.
  • Extend into Adjacent Pockets: The structure reveals opportunities for chemical modifications on the this compound scaffold to form additional interactions with residues in the active site, which could significantly increase biochemical and cellular potency [1].

Selectivity Profile of this compound

Understanding the selectivity of your compound is crucial for interpreting biological data. Here is the selectivity profile of this compound against a panel of CDKs:

Kinase Complex Reported IC₅₀ (μM) Selectivity Fold (vs. CDK2)
CDK2/Cyclin A 0.5 [3] [5] 1 (Reference)
CDK2/Cyclin E 0.176 [5] -
CDK1/Cyclin B1 3.7 - 4.2 [3] [5] ~8.5-fold less selective
CDK5/p25 0.419 [5] Equipotent
CDK9/Cyclin T1 2.3 [5] ~4.6-fold less selective
CDK4/Cyclin D1 215 [3] [5] >400-fold more selective

References

Structural Basis & Modification Strategies for CVT-313

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key interactions of CVT-313 with the CDK2 ATP-binding pocket, based on its 1.74 Å resolution crystal structure (PDB entry not specified in the search results). This data provides the foundation for rational drug design [1] [2].

Interaction Type Residues/Regions Involved Potential Modification Strategy
Direct Hydrogen Bonding Leu83, Asp86, Asp145 [1] [2] Introduce or optimize hydrogen bond donors/acceptors on the purine scaffold or substituents to strengthen these interactions.
Water-Mediated Interaction Asn132 [1] [2] Design modifications that displace the water molecule for a direct interaction, or introduce groups that stabilize the water network.
Hydrophobic Interactions ATP-binding pocket (specific residues not listed) Extend hydrophobic substituents (e.g., at the 9-isopropyl group) to fill additional hydrophobic sub-pockets [1].

The following diagram maps the binding strategy of this compound, illustrating how current interactions can be leveraged for designing more potent inhibitors.

CVT313_BindingStrategy This compound Core\n(Purine scaffold) This compound Core (Purine scaffold) Key Binding Interactions Key Binding Interactions This compound Core\n(Purine scaffold)->Key Binding Interactions Direct H-bonds\n(Leu83, Asp86, Asp145) Direct H-bonds (Leu83, Asp86, Asp145) Key Binding Interactions->Direct H-bonds\n(Leu83, Asp86, Asp145) Strengthen Water-mediated\n(Asn132) Water-mediated (Asn132) Key Binding Interactions->Water-mediated\n(Asn132) Bypass/Stabilize Hydrophobic Contacts Hydrophobic Contacts Key Binding Interactions->Hydrophobic Contacts Extend Strategy: Optimize H-bond\ndonors/acceptors on scaffold Strategy: Optimize H-bond donors/acceptors on scaffold Direct H-bonds\n(Leu83, Asp86, Asp145)->Strategy: Optimize H-bond\ndonors/acceptors on scaffold Strategy: Introduce groups to\nreplace or stabilize water network Strategy: Introduce groups to replace or stabilize water network Water-mediated\n(Asn132)->Strategy: Introduce groups to\nreplace or stabilize water network Strategy: Elongate substituents\nto fill hydrophobic sub-pockets Strategy: Elongate substituents to fill hydrophobic sub-pockets Hydrophobic Contacts->Strategy: Elongate substituents\nto fill hydrophobic sub-pockets Goal: Enhanced Potency Goal: Enhanced Potency Strategy: Optimize H-bond\ndonors/acceptors on scaffold->Goal: Enhanced Potency Strategy: Introduce groups to\nreplace or stabilize water network->Goal: Enhanced Potency Strategy: Elongate substituents\nto fill hydrophobic sub-pockets->Goal: Enhanced Potency

Experimental Protocols for Evaluation

After synthesizing new this compound analogues, you must validate their binding and cellular activity. The following workflow outlines the key experimental steps.

CVT313_EvaluationWorkflow Synthesized Analog Synthesized Analog Step 1: Binding Affinity & Kinetics Step 1: Binding Affinity & Kinetics Synthesized Analog->Step 1: Binding Affinity & Kinetics Step 2: Thermal Shift Assay Step 2: Thermal Shift Assay Step 1: Binding Affinity & Kinetics->Step 2: Thermal Shift Assay SPR or BLI SPR or BLI Step 1: Binding Affinity & Kinetics->SPR or BLI Method Step 3: Cell Proliferation Assay Step 3: Cell Proliferation Assay Step 2: Thermal Shift Assay->Step 3: Cell Proliferation Assay DSF DSF Step 2: Thermal Shift Assay->DSF Method Step 4: Co-crystallization Step 4: Co-crystallization Step 3: Cell Proliferation Assay->Step 4: Co-crystallization CTG-based Assay CTG-based Assay Step 3: Cell Proliferation Assay->CTG-based Assay Method X-ray Crystallography X-ray Crystallography Step 4: Co-crystallization->X-ray Crystallography Method

Method 1: Direct Binding Measurement with SPR/BLI

Purpose: To determine the affinity (KD), association (ka), and dissociation (kd) rates of your analogue binding to CDK2. Real-time, label-free methods like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are recommended, as they reduce the false-negative risk associated with fast-dissociating binders that endpoint assays might miss [3].

Key Considerations:

  • SPR is often considered the gold standard for its sensitivity and reproducibility. Modern systems like the Sartorius Octet SF3 SPR can generate kinetics and affinity data in a single run using a concentration gradient, increasing throughput [4].
  • BLI is a fluidics-free alternative that is highly compatible with crude samples and can analyze up to 96 interactions simultaneously, offering high throughput [4].
Method 2: Protein Thermal Stabilization Assay

Purpose: To confirm that your analogue binds and stabilizes the CDK2 protein in solution, which is a strong indicator of direct target engagement.

Detailed Protocol (based on [1] [2]):

  • Protein & Reagents: Purified recombinant human CDK2 (amino acids 1-298). SYPRO Orange protein stain. HEPES buffer (10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT).
  • Sample Preparation:
    • Prepare a solution of 5 µM CDK2 in HEPES buffer.
    • Incubate the protein with your this compound analogue (e.g., at 10 µM and 100 µM final concentrations) for 1 hour at 4°C.
    • Include a no-inhibitor control (CDK2 only) and a positive control (CDK2 with original this compound).
  • Detection: Add SYPRO Orange dye to each sample. Use a real-time PCR instrument (e.g., ABI Prism 7500) with a temperature gradient (e.g., from 25°C to 95°C, with a gradual increase of ~1°C/min). The dye fluoresces strongly upon binding to hydrophobic patches of the unfolded protein.
  • Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the protein unfolding transition is the melting temperature (Tm). A successful analogue will show a higher ΔTm (increase in melting temperature) compared to the apo-protein, indicating stabilization upon binding. This compound itself increased the Tm of CDK2 by 7°C [1] [2].
Method 3: Cellular Potency Assay

Purpose: To evaluate the functional efficacy of your analogue in inhibiting cancer cell proliferation.

Detailed Protocol (based on [1]):

  • Cell Line: Human lung carcinoma cell line A549.
  • Assay: CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This is a homogeneous method that measures ATP as an indicator of metabolically active cells.
  • Procedure:
    • Seed A549 cells in a 96-well plate.
    • Treat cells with a dose range of your this compound analogue (e.g., from nanomolar to micromolar concentrations) for a defined period (e.g., 48-72 hours).
    • Add the CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP content.
  • Data Analysis: Plot the luminescence signal (cell viability) against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (concentration that inhibits 50% of cell proliferation). For reference, this compound showed an IC50 of 1.2 µM in A549 cells [1] [2].

Frequently Asked Questions (FAQs)

Q1: Our new this compound analogue shows excellent binding affinity in SPR but has no effect in the cellular assay. What could be the reason? A1: This discrepancy often points to issues with cell permeability or efflux. The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp). It is also advisable to check the compound's stability in cell culture medium and its solubility in aqueous solutions.

Q2: We are considering a QSAR approach for design. What in-silico methods are successful for kinase inhibitors? A2: As demonstrated for Bcr-Abl inhibitors [5], 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are highly effective. These models correlate your analogues' steric, electrostatic, and hydrophobic fields with their biological activity, generating visual contours that guide which structural regions to modify for enhanced potency.

Q3: Why is real-time binding analysis (SPR/BLI) preferred over endpoint assays for off-target screening? A3: Endpoint assays rely on washing steps and measuring a signal after binding equilibrium is reached. Transient interactions with fast off-rates (kd) can dissociate during washing, leading to false negatives [3]. Real-time SPR/BLI monitors the binding as it happens, capturing these short-lived complexes and providing a more reliable assessment of potential off-target binding, which is crucial for evaluating therapeutic specificity.

References

overcoming CVT-313 CDK5 off-target inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 Inhibition Profile

The core issue is that this compound inhibits both CDK2 and CDK5 at similar, sub-micromolar concentrations. The table below summarizes its key inhibitory activities.

Target Reported IC₅₀ / Inhibition Experimental Context
CDK2 0.5 μM [1] In vitro (cell-free) assay
CDK2 0.18 to 0.5 μM [2] Not specified
CDK5 0.42 μM [2] Not specified
CDK1/cyclin B 4.2 μM [3] Not specified
CDK4/cyclin D1 215 μM [3] Not specified

This profile shows that this compound is a potent inhibitor of CDK2 and CDK5, with significantly less potency against CDK1 and CDK4 [2] [3]. This narrow selectivity is the source of its off-target effects.

Experimental Protocol: Validating CDK5 Activity

To troubleshoot experiments involving this compound and CDK5, you need a reliable method to measure CDK5 activity directly. The following peer-reviewed protocol outlines how to perform an active CDK5 immunoprecipitation and kinase assay [4].

G Start Start: Prepare Cell Lysate IP Immunoprecipitate CDK5-activator complex Start->IP Wash Wash Beads (Equilibrate in kinase buffer) IP->Wash KinaseRxn Kinase Reaction (Histone H1 + [γ-³²P]ATP) Wash->KinaseRxn SDS_PAGE SDS-PAGE and Transfer KinaseRxn->SDS_PAGE Analysis Analysis (Visualize H1 phosphorylation & immunoblot for CDK5) SDS_PAGE->Analysis

The key steps in this workflow are:

  • Immunoprecipitation: The protocol uses a specific lysis buffer designed to preserve both the p35 and p39 activator complexes with CDK5, allowing measurement of total cellular CDK5 activity [4].
  • Kinase Reaction: The immunoprecipitated active CDK5 complex is incubated with its classic substrate, Histone H1, and radioactive ATP.
  • Analysis: Phosphorylation of Histone H1 is visualized and quantified to measure CDK5 activity, which is then normalized to the amount of CDK5 protein immunoprecipitated [4].

Troubleshooting and Mitigation Strategies

Based on the search results, here are key points you can include in your FAQs and guides:

  • Confirm the Off-Target Effect: If a researcher observes a biological effect with this compound, they should not assume it is solely due to CDK2 inhibition. The immunoprecipitation kinase assay described above is the gold standard for confirming whether CDK5 activity is being affected in their specific experimental system [4].
  • Employ Control Experiments: Use selective CDK2 inhibitors that do not target CDK5 to disentangle the effects. The search results mention drugs like Palbociclib (a CDK4/6 inhibitor that has been repurposed for inflammation via off-label pathways) [5]. However, note that another search result discusses rapid adaptation to CDK2 inhibition, highlighting the intrinsic plasticity of the cell cycle [6]. This complexity underscores the need for careful experimental design.
  • Explore Alternative Inhibitors: For researchers specifically interested in targeting CDK5, note that the search results indicate a ongoing challenge. One study states that "none of the molecules have been reported to selectively inhibit Cdk5," and the search for specific CDK5 inhibitors remains an active area of drug discovery [7] [8]. New machine learning-based approaches are being developed to discover novel CDK5 inhibitors [8].

References

Chemical & Biological Profile of CVT-313

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data on CVT-313 from supplier websites and scientific literature.

Property Details
CAS Number 199986-75-9 [1]
Molecular Formula C₂₀H₂₈N₆O₃ [1]
Molecular Weight 400.5 g/mol [1]
Purity Typically ≥98% (HPLC) [2]
Biological Activity Potent, selective, reversible, and ATP-competitive inhibitor of CDK2 [1] [3].
Reported IC₅₀ Values CDK2: 0.5 µM; CDK1/Cyclin B: 4.2 µM; CDK4/Cyclin D1: 215 µM [1] [4].
Cellular Effect Induces growth arrest at G1/S boundary; IC₅₀ for proliferation ranges from 1.25 to 20 µM across various cell lines [1] [3].
Solubility Soluble in DMSO (up to 100 mM) and ethanol [2].

HPLC Method Development & Validation

While a direct method for this compound is not available, you can develop one using a systematic approach. The following workflow and general principles are crucial for creating a robust HPLC protocol for purity analysis.

Start Start HPLC Method Development Column 1. Column Selection Recommended: C18 (e.g., Kromasil C18) Start->Column MobilePhase 2. Mobile Phase Setup - Aqueous: Buffer (e.g., pH 3.0 Phosphate) - Organic: Acetonitrile or Methanol Column->MobilePhase Detection 3. Detection Use PDA Detector (Set to compound's λmax) MobilePhase->Detection Optimization 4. Method Optimization Adjust: - pH - Buffer Strength - Gradient Profile Detection->Optimization Validation 5. Method Validation Assess: - Linearity - Accuracy - Precision - Robustness Optimization->Validation

Key Method Parameters to Define

Based on general HPLC development practices and the physicochemical properties of this compound, you will need to establish the following conditions [5] [6]:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point [5].
  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Using a buffer (e.g., phosphate, pH ~3.0) helps control ionization and improve peak shape [5].
  • Detection: A Photo-Diode Array (PDA) detector is recommended for purity assessment, as it can confirm compound identity and detect impurities at different wavelengths.
  • Elution Mode: Isocratic or gradient elution can be used. A gradient method (where the organic solvent percentage increases over time) is often more effective for separating a main compound from its potential impurities.
Validation Parameters

To ensure the method is suitable for its intended purpose, it must be validated. Key parameters to evaluate are [5] [6]:

  • Specificity: Ability to accurately measure this compound in the presence of impurities and degradants.
  • Linearity & Range: The analytical procedure should demonstrate a direct proportional response to the concentration of the analyte.
  • Accuracy: The closeness of agreement between the measured value and the true value.
  • Precision: The closeness of agreement between a series of measurements (repeatability and intermediate precision).
  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

HPLC Purity Analysis Troubleshooting Guide

The table below addresses common HPLC issues you might encounter when developing or running a purity method.

Problem Potential Causes Recommended Solutions

| Peak Tailing | - Silanol interactions (for basic compounds)

  • Blocked column frit [7] | - Use high-purity silica "type B" columns
  • Add competing base (e.g., triethylamine) to mobile phase
  • Reverse-flush or replace column [8] [7] | | Broad Peaks | - Extra-column volume too large
  • Detector time constant too long
  • Column degradation [7] | - Use short, narrow-bore connection tubing
  • Ensure detector settings are optimized for peak width
  • Replace the column [8] [7] | | Retention Time Drift | - Poor temperature control
  • Incorrect mobile phase composition
  • Slow column equilibration [8] | - Use a thermostat column oven
  • Prepare fresh mobile phase consistently
  • Increase column equilibration time [8] | | Baseline Noise/Drift | - Air bubbles in system
  • Contaminated detector cell
  • Mobile phase issues (e.g., UV-absorbing) [8] | - Degas mobile phase, purge system
  • Clean or replace detector flow cell
  • Use high-purity HPLC grade solvents [8] [7] | | Extra/Unknown Peaks | - Sample degradation
  • Carryover from previous injection
  • Contaminated mobile phase or reagents [8] [6] | - Check sample stability, use fresh preparations
  • Increase flush/ wash steps in method
  • Use fresh, high-purity solvents and mobile phase [7] |

Frequently Asked Questions

How can I distinguish between the main this compound peak and impurities during analysis? Using a Photo-Diode Array (PDA) detector is the most effective strategy. It allows you to obtain UV spectra for every peak in the chromatogram. By comparing the spectrum of the main peak to that of known impurities, you can confirm identity and flag potential contaminants, a cornerstone of impurity profiling [6].

What are the main sources of impurities I should look for in this compound? Impurities can originate from several sources. According to regulatory guidelines, these are classified as organic impurities (starting materials, synthesis by-products, or degradation products), inorganic impurities (catalysts, heavy metals), and residual solvents [6]. For this compound, the synthesis pathway and stability profile will define the most likely impurities.

My method was working but now the pressure is high. What should I do? High backpressure often indicates a blockage. Start by checking and replacing the guard column (if used). If the issue persists, the blockage may be in the analytical column itself; try reversing and flushing the column according to the manufacturer's instructions. If backpressure remains high, the column may need to be replaced [8] [7].

References

CVT-313 cellular potency vs biochemical IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary for CVT-313

The following table consolidates the key potency values for this compound from the literature.

Parameter Value Experimental Context Source (Citation)
Biochemical IC50 0.5 µM In vitro kinase assay against purified CDK2 [1] [2] [3]
Cellular IC50 (Growth Arrest) 1.2 µM - 20 µM Dose-dependent growth inhibition across various human, mouse, and rat cell lines [2] [3]
Cellular IC50 (A549 Cell Line) 1.2 µM Specific value for inhibiting the growth of human lung carcinoma A549 cells [1]
ATP Competition (Ki) 95 nM Competitive with respect to ATP [2]

Mechanism of Action & Experimental Context

The difference between biochemical and cellular potency can be understood by examining how this compound works and how these experiments are performed.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds directly to the ATP-binding pocket of CDK2 [1] [2]. The crystal structure of the CDK2/CVT-313 complex reveals that the inhibitor makes direct interactions with key amino acids Leu83, Asp86, and Asp145, with its binding further stabilized by a water-mediated interaction with Asn132 [1]. By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma (Rb) protein, a critical step for a cell to progress from the G1 phase to the S phase of the cell cycle. This action results in cell cycle arrest at the G1/S boundary [2] [3].

The following diagram illustrates this mechanism and its functional consequences in the cell:

G cluster_mol Molecular Mechanism of this compound cluster_cell Cellular Outcome CVT313 This compound ATP_Pocket ATP-binding pocket CVT313->ATP_Pocket Binds CDK2 CDK2/Cyclin Rb_Protein Rb Protein CDK2->Rb_Protein Fails to phosphorylate ATP_Pocket->CDK2 Inhibits Invisible1 Rb_Protein->Invisible1 CellCycle Cell Cycle Arrest (G1/S Boundary) GrowthInhibition Inhibition of Cell Proliferation CellCycle->GrowthInhibition Invisible1->CellCycle Leads to Invisible2

Key Experimental Protocols

To help you replicate or understand these findings, here are summaries of the key methodologies used in the cited research.

  • Biochemical Kinase Assay (for IC50 determination): The half-maximal inhibitory concentration (IC50) of 0.5 µM was determined in vitro using purified CDK2 enzyme. The assay measures the reduction of kinase activity in the presence of this compound, which is competitive with ATP (Ki = 95 nM) [2].
  • Cell Viability/Proliferation Assay (for Cellular IC50):
    • Cell Plating: Plate cells (e.g., A549, MRC-5, or patient-derived colorectal cancer lines) in 96-well plates at a density of ~4,000 cells/well and incubate for 24 hours in drug-free media [4].
    • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., a serial dilution from 50 µM or 100 µM) for 48-72 hours [1] [4].
    • Viability Readout: Measure the number of metabolically viable cells using a luminescent assay like CellTiter-Glo, which quantifies ATP as a proxy for live cells [4].
    • Data Analysis: Calculate percent killing and determine the IC50 value using nonlinear regression analysis of the dose-response curve [4].
  • Thermal Stabilization Assay: The binding and stabilization of CDK2 by this compound was confirmed by a thermal shift assay, which showed that the inhibitor increased the melting temperature (Tm) of CDK2 by 7°C, indicating a direct protein-stabilizing effect upon binding [1].

Troubleshooting & Strategic Insights

  • Potency Gaps: The difference between biochemical and cellular IC50 is common. Factors like cell permeability, efflux pumps, and intracellular ATP concentration can reduce a compound's effective potency inside a cell.
  • Synergistic Combinations: Recent research highlights the therapeutic potential of combining CDK2 inhibition with other targets. One study found that CDK9 knockdown acted synergistically with CDK2 inhibition (using this compound), inducing significant G2/M arrest and anaphase catastrophe in colorectal cancer models [4]. This suggests that for complex diseases like cancer, a combination approach may be more effective than single-agent therapy.
  • Cell Line Variability: The range in cellular IC50 (1.2 µM to 20 µM) underscores the importance of testing this compound in your specific cell model, as genetic background and origin can significantly influence response [2].

References

optimizing CVT-313 concentration cell-based assays

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313: Key Quantitative Data for Assay Design

The table below summarizes essential quantitative data to guide your initial experimental setup [1] [2] [3].

Parameter Value Description / Experimental Context
Biochemical IC₅₀ (CDK2) 0.5 µM Inhibition of CDK2/cyclin E or CDK2/cyclin A activity in a cell-free system [2] [3] [4].
Cellular IC₅₀ (Proliferation) 1.2 - 20 µM Dose-dependent growth inhibition across various cell lines (e.g., IC₅₀ of 1.2 µM in A549 human lung carcinoma cells) [1] [2].
Enzyme Selectivity (IC₅₀)
• CDK1/cyclin B 4.2 µM ~8.5-fold less potent than for CDK2 [2] [3].
• CDK5/p25 0.419 µM Similar potency to CDK2 [3].
• CDK4/cyclin D1 215 µM >400-fold selectivity over CDK2 [2] [3].
ATP Competition (Kᵢ) 95 nM Competitive with ATP [2].
Solubility (DMSO) ~80-100 mg/mL ~200 mM; use fresh, dry DMSO for stock solutions [3] [4].

Recommended Experimental Protocols

Protocol 1: Cell Proliferation Assay (CTG-based)

This protocol is adapted from methods used to demonstrate the cellular potency of this compound [1].

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well) in complete growth medium and allow them to adhere overnight.
  • Compound Treatment: Prepare a dilution series of this compound (e.g., from 20 µM to 0.1 µM) in the cell culture medium. Ensure the final concentration of DMSO is consistent and low (e.g., ≤0.1%) across all wells, including vehicle controls. Treat cells in replicates (n=3-6).
  • Incubation: Incubate the treated cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement: Add CellTiter-Glo (CTG) reagent directly to the wells according to the manufacturer's instructions. Shake the plate to induce cell lysis and mix the contents.
  • Signal Detection: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the signal using a plate-reading luminometer.
  • Data Analysis: Normalize the luminescence of treated wells to the vehicle control wells (100% viability). Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Assessment of Cell Cycle Arrest

This protocol evaluates the functional consequence of CDK2 inhibition—arrest at the G1/S boundary [2] [4].

  • Treatment: Treat cells (e.g., MRC-5) with this compound at concentrations around your suspected IC₅₀ (e.g., 1.25 to 20 µM) for 18-24 hours [4]. Include a vehicle control.
  • Cell Harvest: Trypsinize and collect the cells by centrifugation.
  • Fixation: Gently resuspend the cell pellet in cold PBS. While vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
  • Incubation: Incubate the stained cells for 30-45 minutes at 37°C in the dark.
  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An increase in the cell population in the G1 phase and a decrease in the S phase indicate successful G1/S arrest.

Troubleshooting FAQs

Q1: The observed cellular IC₅₀ is much higher than the biochemical IC₅₀. Is this normal? Yes, this is a common observation. A cellular IC₅₀ of 1.2-20 µM, compared to a biochemical IC₅₀ of 0.5 µM, is expected and reported in the literature [1] [2]. This difference can be attributed to factors like cell permeability, efflux mechanisms, and intracellular ATP concentrations. A 2 to 40-fold higher concentration in cells is a reasonable starting point for optimization.

Q2: My positive control works, but this compound shows no effect. What could be wrong?

  • Verify Stock Solution & Storage: Confirm the preparation of your stock solution using fresh, dry DMSO. This compound should be stored as a powder at -20°C, and stock solutions are best used fresh [3] [4].
  • Check Solubility During Treatment: Ensure the compound remains soluble in your culture medium. If it precipitates at higher concentrations, the effective dose will be lower. Pre-warm the medium before adding it to cells to aid solubility.
  • Confirm Cellular Context: Ensure your cell model is dependent on CDK2 for cell cycle progression. The effect is well-documented in lines like A549 (lung carcinoma) and MRC-5 (human diploid fibroblast) [1] [4].

Q3: How can I improve the specificity of this compound in my experiment?

  • Use the Lowest Effective Dose: Titrate the compound carefully and use the lowest concentration that yields the desired phenotypic effect (e.g., ~50% growth inhibition) to minimize off-target effects.
  • Employ Genetic Controls: Use siRNA or CRISPR to knock down CDK2 as a control. The phenotype from genetic inhibition should mimic that of this compound treatment if the effect is specific.
  • Monitor Known Off-targets: Be aware that this compound is also potent against CDK5 (IC₅₀ = 0.419 µM) [3]. If your system expresses CDK5, design experiments to disentangle its effects from CDK2.

Experimental Workflow & Mechanism of Action

The following diagram outlines the key experimental workflow and molecular mechanism for using this compound in cell-based assays.

G cluster_assays Key Readouts Start Start Experiment Stock Prepare Stock Solution (80-100 mg/mL in DMSO) Start->Stock Treat Treat Cells (Recommended: 1 - 20 µM) Stock->Treat Assay Perform Assay Treat->Assay Prolif Cell Proliferation (CTG Assay) Assay->Prolif Cycle Cell Cycle Analysis (Flow Cytometry) Assay->Cycle Target Target Engagement (pRb Western Blot) Assay->Target Analyze Analyze Data & Determine IC₅₀ Prolif->Analyze Cycle->Analyze Target->Analyze

The diagram below illustrates the molecular mechanism by which this compound inhibits CDK2 to induce cell cycle arrest.

G CVT313 This compound binds CDK2 ATP-pocket CDK2Inactive CDK2/Cyclin E Activity Inhibited CVT313->CDK2Inactive Competes with ATP pRbNoPhos Rb Protein Not Phosphorylated CDK2Inactive->pRbNoPhos Disrupts pathway Arrest Cell Cycle Arrest at G1/S Phase pRbNoPhos->Arrest Prevents S-phase entry

References

CVT-313 batch-to-batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

CVT-313 Technical Profile

The table below consolidates key quantitative data for this compound from multiple scientific sources:

Property Details
CAS Number 199986-75-9 [1] [2]
Molecular Formula C₂₀H₂₈N₆O₃ [1] [2]
Molecular Weight 400.5 g/mol [1]
Primary Target & IC₅₀ CDK2; 0.5 μM [3] [4] [1]
Inhibition Mechanism Potent, selective, reversible, and ATP-competitive [1] [2]
Selectivity 8.5-fold selective for CDK2 over CDK1; 430-fold selective over CDK4 [4] [1]
Cellular Activity (IC₅₀) Inhibits cell growth; ranges from 1.25 to 20 μM across various mouse, rat, and human cell lines [4] [1] [2]
In Vivo Efficacy >80% inhibition of neointima formation in a rat model at 1.25 mg/kg [4] [2]
Solubility ≥20 mg/mL in DMSO; insoluble in H₂O; ≥51.1 mg/mL in EtOH with gentle warming [2]
Purity ≥98% [1]

A Roadmap for Establishing Your Own QC Protocols

Since vendor-specific quality control data is not publicly available, you must establish robust in-house practices. The following workflow outlines the key steps for qualifying a new batch of this compound.

Start Start: Receive New Batch Identity Identity/Purity Analysis Start->Identity Bioactivity Bioactivity Validation Identity->Bioactivity Compare Compare vs. Reference Standard Bioactivity->Compare QC_Pass Pass QC Compare->QC_Pass Data Comparable QC_Fail Fail QC Compare->QC_Fail Significant Drift

Here are the detailed methodologies for the key steps in the workflow:

Identity and Purity Analysis
  • Technique: High-Performance Liquid Chromatography (HPLC) is the standard method.
  • Methodology: Analyze the new batch alongside a retained sample from a previous, well-functioning batch (your internal reference standard). The chromatograms should be compared for the retention time of the main peak (confirming identity) and the presence and proportion of any impurities.
  • Acceptance Criterion: The purity should be ≥98% [1], and the impurity profile should not significantly differ from the reference standard.
Bioactivity Validation

This is the most critical functional test. The core experiment is a kinase inhibition assay to confirm the published IC₅₀ value.

  • Protocol:
    • Prepare Assay Mixtures: Set up reactions containing active CDK2/Cyclin complex and an ATP concentration near its Km value.
    • Dose-Response Curve: Treat the kinase with a dilution series of this compound from the new batch (e.g., from 10 μM to 1 nM).
    • Measure Activity: Use a method to quantify kinase activity, such as fluorescence or radioactivity.
    • Calculate IC₅₀: Plot the percentage of remaining kinase activity against the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC₅₀. The result should align with the established value of 0.5 μM [4] [2].
  • Secondary Validation: Follow up with a cell-based proliferation assay (e.g., MTT or CellTiter-Glo) on a sensitive cell line, such as the human lung carcinoma A549 cell line, which has a reported IC₅₀ of 1.2 μM [5]. A significant deviation from expected potency indicates a potential quality issue.

How to Proceed Without Public Data

The absence of public data on batch variability is normal for research chemicals. To troubleshoot, take these direct actions:

  • Contact Manufacturers Directly: Inquire with suppliers like Santa Cruz Biotechnology (scbt.com) [1] or ApexBio (apexbt.com) [2] for a Certificate of Analysis (CoA) for your specific batch, which contains quality control data.
  • Establish an Internal Reference Standard: Always retain a portion of a confirmed, well-performing batch. Use this to qualify all new batches side-by-side in your key experiments.
  • Consult General QC Frameworks: While not specific to this compound, the principles of evaluating inter-batch variability in clinical biochemistry, such as those discussed for glucose reagents, can be conceptually applied. This involves statistical analysis of precision and bias to ensure consistency [6].

References

CVT-313 vs dinaciclib CDK2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature CVT-313 Dinaciclib
Primary Target CDK2 [1] [2] [3] CDK2, CDK5, CDK1, CDK9 [4] [5]
Reported IC₅₀ for CDK2 0.5 µM [2] [3] [6] 1 nM [4]
Selectivity Profile Selective for CDK2 over CDK1 (8.5-fold) and CDK4 (430-fold) [2] [3]. Also inhibits CDK5 [1]. Broad-spectrum; potent against CDK1, CDK5, CDK9 with IC₅₀ values of 1-4 nM [4].
Inhibition Mechanism Competitive with ATP (Kᵢ = 95 nM) [2] [3] [7] Information not explicitly available in search results
Cellular IC₅₀ (Proliferation) 1.2 µM to 20 µM, varies by cell line [1] [2] [8] Low nanomolar range (e.g., 13.8 nM in ovarian cancer cells) [4]
Key Cellular Effects G1/S cell cycle arrest, inhibition of Rb hyperphosphorylation, apoptosis induction [2] [8] G1/S or G2/M arrest (cell line-dependent), robust apoptosis, reduction of anti-apoptotic proteins (Mcl-1, XIAP) [4] [5]
In Vivo Efficacy 80% inhibition of neointima formation in a rat model (1.25 mg/kg) [2] [8] Suppresses tumor growth in patient-derived xenograft (PDX) models; synergizes with chemotherapy [4] [5]
Development Stage Preclinical research tool [1] Evaluated in clinical trials for various cancers [4]

Detailed Mechanisms & Experimental Context

The stark difference in reported IC₅₀ values is due to their distinct mechanisms. This compound is a selective, ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK2, making it an excellent tool for studying CDK2-specific functions [1] [2]. In contrast, dinaciclib is a potent, multi-CDK inhibitor, simultaneously targeting several crucial CDKs to induce profound cell cycle arrest and apoptosis [4] [5].

For your experimental work, the methodologies from the literature can serve as a reference.

Typical In Vitro Protocol for Assessing CDK2 Inhibition & Cellular Effects The workflow below outlines a general approach for evaluating a CDK2 inhibitor's biochemical and cellular activity, based on common methods reflected in the search results.

G cluster_1 Biochemical Assay cluster_2 Cellular Assays Start Start Experiment A1 Purify/Obtain CDK2 Protein Start->A1 A2 Set Up Kinase Reaction (CDK2, ATP, Substrate e.g., Histone H1) A1->A2 A3 Add Inhibitor (e.g., this compound, Dinaciclib) A2->A3 A4 Measure Phosphorylation (e.g., radioisotopes, luminescence) A3->A4 A5 Calculate IC₅₀ A4->A5 B1 Cell Culture (e.g., A549, A2780, OVCAR3) A5->B1 B2 Treat with Inhibitor B1->B2 B3 Cell Viability Assay (e.g., MTT, CTG) B2->B3 B4 Cell Cycle Analysis (Flow cytometry, PI staining) B2->B4 B5 Apoptosis Assay (Annexin V/PI staining) B2->B5 B6 Western Blot Analysis (e.g., pRb, PARP, Cyclins) B2->B6

Key Experimental Details from Literature:

  • This compound Cellular Assay: To demonstrate G1/S arrest, MRC-5 cells (human lung fibroblast) were treated with this compound at 12.5 µM for 24 hours, followed by DNA content analysis via FACS [3] [8].
  • Dinaciclib Cellular Assay: In ovarian cancer studies (A2780, OVCAR3 cells), dinaciclib was used in low nanomolar concentrations (0.003-0.1 µM). Apoptosis was measured after 48 hours of treatment using Annexin V/PI staining and flow cytometry, with parallel Western blot analysis for cleaved PARP and Mcl-1 [4].
  • Thermal Shift Assay: The binding of this compound to CDK2 was confirmed by a thermal shift assay, where 5 µM CDK2 was incubated with 10-100 µM this compound, showing a 7°C increase in the protein's melting temperature [1].

Research Implications Summary

Your choice between these inhibitors should align with your specific research goals.

  • This compound is ideal if: Your goal is to specifically interrogate the role of CDK2 in a biological process with minimal off-target effects from other CDKs. It is a valuable tool for understanding CDK2-specific signaling and for proof-of-concept studies in diseases where CDK2 is implicated [2] [9].
  • Dinaciclib is ideal if: You need maximal cytotoxic effect and want to induce potent cell cycle arrest and apoptosis by simultaneously targeting multiple key CDKs (CDK2, CDK1, CDK5, CDK9). Its clinical relevance also makes it suitable for translational research exploring combination therapies [4] [5].

References

Selectivity and Biochemical Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and cellular data for CVT-313 and roscovitine, highlighting their different selectivity patterns [1] [2] [3].

Inhibitor Primary Targets (IC₅₀) Selectivity Notes Reported Cellular IC₅₀ (Proliferation)
This compound CDK2 (0.5 µM) [1] [2] ~8-fold selective for CDK2 over CDK1; >400-fold selective over CDK4; equipotent against CDK5 [1]. ~1.2 µM (A549 lung carcinoma cells) [1].
Roscovitine CDK1, CDK2, CDK5, CDK7, CDK9 (all <1 µM) [3] [4] Broad-spectrum CDK inhibitor; also inhibits DYRK1A, ERK1, and ERK2 in the 1-40 µM range [4]. Varies by cell line (e.g., active against cervical carcinoma and neuroblastoma cells) [5] [3].

Mechanisms of Action and Selectivity Basis

Both inhibitors compete with ATP for binding in the catalytic cleft of CDKs, but their specific binding modes and molecular interactions differ, leading to their distinct selectivity profiles [4].

  • This compound - A Selective CDK2 Inhibitor: The crystal structure of CDK2 bound to this compound shows that the molecule binds in the ATP-binding pocket, making direct interactions with residues Leu83, Asp86, and Asp145 [1]. This binding mode is stabilized by a water-mediated interaction with Asn132 [1]. The specific interactions within this pocket are responsible for its selectivity, particularly over CDK1 and CDK4.

  • Roscovitine - A Broad-Spectrum Inhibitor: Roscovitine is a classic example of a multi-CDK inhibitor. Its structure allows it to effectively bind to the ATP pockets of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9 [3] [4]. This broad activity underpins its diverse cellular effects, from inducing cell cycle arrest and apoptosis in cancer cells to downregulating key proteins like MYCN in neuroblastoma and modulating inflammation in non-neuronal cells [3] [4].

The following diagram illustrates the cellular signaling pathways affected by CDK2 inhibition and the points where this compound and roscovitine act.

G Cellular Consequences of CDK2 Inhibition DNA Damage/Stress DNA Damage/Stress CHK1 Activation CHK1 Activation DNA Damage/Stress->CHK1 Activation CDC25A Inhibition CDC25A Inhibition CHK1 Activation->CDC25A Inhibition CDK2 Inactivation CDK2 Inactivation CDC25A Inhibition->CDK2 Inactivation G1/S Phase Transition G1/S Phase Transition CDK2 Inactivation->G1/S Phase Transition Blocks S Phase Progression S Phase Progression CDK2 Inactivation->S Phase Progression Blocks Rb Hyperphosphorylation Rb Hyperphosphorylation CDK2 Inactivation->Rb Hyperphosphorylation Inhibits Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) CDK2 Inactivation->Cell Cycle Arrest (G1/S) CDK2/Cyclin E Complex CDK2/Cyclin E Complex CDK2/Cyclin E Complex->G1/S Phase Transition Promotes G1/S Phase Transition->Rb Hyperphosphorylation CDK2/Cyclin A Complex CDK2/Cyclin A Complex CDK2/Cyclin A Complex->S Phase Progression Promotes This compound / Roscovitine This compound / Roscovitine This compound / Roscovitine->CDK2 Inactivation Directly Causes Apoptosis Apoptosis Cell Cycle Arrest (G1/S)->Apoptosis High CDK2 Activity High CDK2 Activity DNA Breaks (S Phase) DNA Breaks (S Phase) High CDK2 Activity->DNA Breaks (S Phase) Promotes This compound This compound This compound->DNA Breaks (S Phase) Suppresses

Key Experimental Contexts

Understanding the experimental setups from which this data is derived is crucial for interpretation.

  • This compound Experimental Highlights:

    • Thermal Shift Assay: Incubation of 5 µM CDK2 with this compound (10-100 µM) resulted in a 7°C increase in the protein's melting temperature, confirming direct binding and stabilization [1].
    • Crystallography: The binding mode was determined by solving the crystal structure of the CDK2-CVT-313 complex to a high resolution of 1.74 Å [1].
    • Cell Proliferation Assay: Inhibition of cell growth was measured using a CTG-based assay in A549 human lung carcinoma cells, showing dose-dependent inhibition [1].
  • Roscovitine Experimental Highlights:

    • Kinase Selectivity Profiling: Its broad specificity was established through affinity chromatography on immobilized roscovitine and activity assays against a large panel of purified kinases [3] [4].
    • Cell-Based Assays (e.g., Cervical Carcinoma): Effects were often measured using MTT or ATP Lite assays for viability, combined with flow cytometry for cell cycle analysis (Sub-G1 peak for apoptosis) and morphological observation with acridine orange staining [5].

Research Implications and Selection Guide

  • Choose this compound if: Your research requires specific inhibition of CDK2 with minimal off-target effects on other CDKs. It is particularly useful for probing the specific functions of CDK2 in S phase progression or for combination studies with other targeted agents [1] [6].
  • Choose Roscovitine if: Your goal is to achieve broad CDK inhibition to induce robust cell cycle arrest, apoptosis, or to target transcriptional CDKs (CDK7, CDK9). It is a powerful tool for studying pan-CDK functions and in disease models like neuroblastoma with amplified MYCN [3].

References

Comprehensive Comparative Analysis of CVT-313 as a CDK2 Inhibitor in Cancer Research and Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CDK2 as a Therapeutic Target

Cyclin-dependent kinase 2 (CDK2) represents a crucial member of the serine/threonine protein kinase family that plays multifunctional roles in cellular regulation. As a key regulator of cell-cycle progression, CDK2 controls the transition from G1 to S phase through its association with cyclin E, and further facilitates orderly S-phase progression when complexed with cyclin A. This strategic position in cell cycle control makes CDK2 an attractive drug-discovery target in oncology, particularly since aberrant CDK2 activity leads to cell-cycle dysregulation and uncontrolled proliferation—hallmarks of cancer. The overexpression of CDK2 and associated cyclins has been documented in multiple cancer types, further validating its therapeutic significance. CDK2 enforces progression through the G1-S phase transition, and mutations in the CDK2 signaling pathway are associated with various cancers including breast, ovarian, prostate, leukemia, and lymphoma.

The development of CDK2 inhibitors has followed several strategic approaches, primarily focusing on the ATP-binding pocket of the kinase domain. Based on their binding modes, kinase inhibitors are classified as type I and type II inhibitors, with type I inhibitors competitively targeting the ATP-binding site in the active conformation of the kinase, and type II inhibitors binding to the ATP-binding pocket in its inactive conformation. The classification has expanded to include six types of small molecule kinase inhibitors based on their biochemical mechanisms of action, with types III-VI offering alternative approaches such as allosteric inhibition or covalent binding. Despite the development of numerous inhibitors, achieving sufficient selectivity for CDK2 has remained challenging due to the high structural conservation of the ATP-binding pocket across different CDKs, driving research toward more innovative targeting strategies.

Comprehensive Profile of CVT-313

Basic Biochemical Properties and Mechanism

This compound (chemical name: 2,2′-[(6-{[(4-methoxyphenyl)methyl]amino}-9-(1-methylethyl)-9H-purin-2-yl)imino]bis(ethanol)) is a potent CDK2 inhibitor that was identified through screening of a purine-analogue library. This compound demonstrates remarkable biochemical potency with a reported half-maximal inhibitory concentration (IC50) of 0.5 μM against CDK2 in vitro. This compound functions as an ATP-competitive inhibitor, with a inhibition constant (Ki) of 95 nM, indicating strong binding affinity for the CDK2 ATP-binding pocket. The compound exhibits significant kinase selectivity, requiring 8.5-fold and 430-fold higher concentrations for half-maximal inhibition of CDK1 and CDK4, respectively. However, it is equipotent against CDK5, demonstrating the nuanced selectivity profile of this inhibitor.

The structural basis for this compound's mechanism of action has been elucidated through crystallographic studies, revealing that it binds directly in the ATP-binding pocket of CDK2. Specifically, this compound interacts with key amino acid residues including Leu83, Asp86, and Asp145 directly, with further stabilization provided by a water-mediated interaction with Asn132. This binding mode classifies this compound as a type I inhibitor that targets the active conformation of CDK2. The compound demonstrates cellular efficacy by inhibiting hyperphosphorylation of the retinoblastoma gene product and arresting cell cycle progression at the G1/S boundary, effectively preventing uncontrolled proliferation in cancer cells.

Cellular and In Vivo Effects

In cellular models, this compound has demonstrated dose-dependent inhibition of cancer cell growth across multiple cell lines. The inhibitor suppressed the growth of human lung carcinoma cell line A549 with an IC50 of 1.2 μM, consistent with its biochemical potency. Similar growth inhibitory effects were observed in mouse, rat, and human cells in culture, with IC50 values for growth arrest ranging from 1.25 to 20 μM. Beyond its direct antiproliferative effects, this compound has shown synergistic potential when combined with other therapeutic agents. For instance, when combined with the CDK4 inhibitor indolocarbazole, this compound demonstrated significant synergistic effects in a panel of melanoma cell lines, resulting in approximately 80% cell-growth inhibition despite poor individual potency against the LOXIMVI melanoma cell line.

The therapeutic potential of this compound extends beyond cancer applications, as demonstrated in models of vascular proliferation. In a rat carotid artery model of restenosis, a brief intraluminal exposure to this compound resulted in more than 80% inhibition of neointima formation, highlighting its potency in preventing aberrant cellular proliferation in cardiovascular contexts. This diverse applicability across disease models underscores the fundamental role of CDK2 in proliferation pathways and positions this compound as a valuable tool compound for dissecting CDK2-dependent processes.

Comparative Analysis of CDK2 Inhibitors

Quantitative Comparison of Biochemical Properties

Table 1: Comparative Biochemical Profiles of Selected CDK2 Inhibitors

Inhibitor CDK2 IC50 (μM) CDK1 Selectivity CDK4/6 Selectivity Primary Targets Binding Mode
This compound 0.5 [1] [2] 8.5× selective [2] 430× selective [2] CDK2, CDK5 [3] Type I, ATP-competitive [3]
Flavopiridol 0.1 [4] 3× selective [4] 2-5× selective [4] Pan-CDK [4] Type I, ATP-competitive [4]
Roscovitine 0.7 [4] Equipotent [4] >140× selective [4] CDK2, CDK7, CDK9 [4] Type I, ATP-competitive [4]
Dinaciclib 0.001 [4] 3× selective [4] 100× selective [4] CDK2, CDK5, CDK1, CDK9 [4] Type I, ATP-competitive [4]
Palbociclib >10 [4] >1000× selective [4] 0.011-0.015 [4] CDK4/6 [4] Type I, ATP-competitive [4]

The comparative analysis reveals that this compound occupies a middle potency range among CDK2 inhibitors, with significantly greater potency than CDK4/6-specific inhibitors like Palbociclib but lower potency than multi-targeted inhibitors like Dinaciclib. What distinguishes this compound is its favorable selectivity profile, particularly its 430-fold selectivity for CDK2 over CDK4, which exceeds that of many other inhibitors in its class. This selectivity is pharmacologically significant because CDK4/6 inhibition is associated with potentially different therapeutic effects and toxicity profiles. While Flavopiridol and Dinaciclib demonstrate higher absolute potency against CDK2, they also exhibit broader kinase inhibition profiles, which may contribute to increased off-target effects and toxicity in clinical settings.

Structural and Mechanistic Comparisons

Table 2: Structural and Mechanistic Characteristics of CDK2 Inhibitors

Inhibitor Chemical Class Key Binding Interactions Cellular IC50 Range Clinical Status
This compound Purine analog Direct: Leu83, Asp86, Asp145 [3] Water-mediated: Asn132 [3] 1.25-20 μM [2] Preclinical [3]
Flavopiridol Flavone ATP-binding site, hinge region [4] Variable across cell types Approved for AML (orphan drug) [4]
Roscovitine Purine analog ATP-binding site, hinge region [4] Variable across cell types Phase II (various indications) [4]
Dinaciclib Pyrimidine analog ATP-binding site [4] Low nM range Approved for CLL (orphan drug) [4]
Abemaciclib Pyrimidine analog ATP-binding site with specific hinge binding [4] Low nM range Approved for breast cancer [4]

The structural analysis reveals that this compound belongs to the purine analog class of inhibitors, sharing this chemical classification with Roscovitine but differing in its specific substitution pattern that confers distinct binding interactions and selectivity. The detailed structural information available for the CDK2-CVT-313 complex provides rational design opportunities for further optimization, particularly through modifications that could enhance interactions with key residues in the CDK2 active site. Unlike newer clinical-stage inhibitors such as BLU-222 and PF-07104091 that are currently under investigation, this compound benefits from extensive characterization in disease models beyond cancer, including restenosis after vascular injury. This broad mechanistic validation across different pathological contexts of proliferation strengthens its utility as a research tool and potential therapeutic candidate.

Experimental Design and Methodologies

Key Assays for CDK2 Inhibitor Evaluation

The evaluation of CDK2 inhibitors like this compound employs a complementary assay cascade that progresses from biochemical screening to cellular and in vivo models. The thermal shift assay (also known as differential scanning fluorimetry) provides initial validation of direct binding by measuring the stabilization of CDK2 against thermal denaturation. In this assay, this compound increased the melting temperature (Tm) of CDK2 by 7°C, indicating substantial protein stabilization and confirming target engagement. This method involves incubating the purified CDK2 protein with the inhibitor, followed by the addition of SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions exposed during protein denaturation. The temperature is gradually increased while monitoring fluorescence, allowing determination of the melting temperature with and without the compound.

For cellular potency assessment, the CTG (CellTiter-Glo) based cell proliferation assay provides a robust measure of anti-proliferative effects. This luminescent method quantifies ATP levels as a proxy for metabolically active cells, allowing determination of IC50 values in specific cell lines. For this compound, this assay demonstrated dose-dependent inhibition of human lung carcinoma A549 cells with an IC50 of 1.2 μM. Additional mechanistic cellular assays include analysis of retinoblastoma protein phosphorylation status and cell cycle profiling through flow cytometry, which confirmed that this compound arrests cell cycle progression at the G1/S boundary. These complementary approaches provide both functional readouts (proliferation inhibition) and mechanistic insights (cell cycle arrest) that collectively validate CDK2 targeting in cellular contexts.

Structural Biology and Binding Mode Analysis

The crystal structure determination of CDK2 in complex with this compound provides atomic-level insights into its mechanism of action. The structure was solved to a resolution of 1.74 Å, revealing detailed interactions between the inhibitor and amino acid residues in the ATP-binding pocket. The experimental workflow involves expression and purification of recombinant human CDK2, crystallization of the protein-ligand complex, X-ray diffraction data collection, and structure solution through molecular replacement. Analysis of the structure clearly demonstrates that this compound binds in the ATP-binding pocket, interacting directly with Leu83, Asp86, and Asp145, with additional stabilization through a water-mediated interaction with Asn132.

This structural information enables rational inhibitor optimization by identifying potential modifications that could enhance binding affinity or selectivity. For instance, the structure suggests that specific extensions to the this compound scaffold could form additional interactions with adjacent regions of the active site, potentially improving biochemical potency. Comparative analysis of multiple CDK2-inhibitor complexes also facilitates understanding of selectivity determinants, explaining why this compound shows significant selectivity over CDK4 but limited selectivity against CDK5. These structural insights are invaluable for inhibitor classification, confirming this compound as a type I inhibitor that targets the active kinase conformation, contrasted with type II inhibitors that stabilize the inactive DFG-out conformation or allosteric inhibitors that bind outside the ATP pocket.

Diagram: Experimental workflow for CDK2 inhibitor characterization

G Start Protein Expression & Purification A Biochemical Characterization Start->A Purified CDK2 B Cellular Assays A->B IC50 Selectivity C Structural Biology A->C Binding Affinity A1 Thermal Shift Assay A->A1 A2 Kinase Activity Assay A->A2 B->C Cellular IC50 D In Vivo Models B->D Efficacy Data B1 Cell Proliferation B->B1 B2 Cell Cycle Analysis B->B2 C->D Binding Mode C1 X-ray Crystallography C->C1 D1 Disease Models D->D1

Therapeutic Applications and Research Utility

Preclinical and Potential Clinical Applications

This compound has demonstrated significant efficacy in diverse preclinical models of hyperproliferative diseases. In oncology contexts, it has shown broad antiproliferative activity against various human cancer cell lines, with particular promise in combination approaches. The synergistic interaction between this compound and CDK4 inhibitors represents a rationally designed combination therapy that simultaneously targets different phases of the cell cycle. This approach may help overcome the compensatory mechanisms that often limit the efficacy of single-agent cell cycle inhibitors. Beyond oncology, this compound has shown remarkable efficacy in models of vascular proliferative disorders, with a brief intraluminal exposure resulting in more than 80% inhibition of neointima formation in a rat carotid artery model of restenosis. This suggests potential applications in cardiovascular therapeutics where smooth muscle cell proliferation contributes to pathology.

The research utility of this compound extends beyond its direct therapeutic potential to serve as an important chemical tool for probing CDK2-dependent biological processes. Its well-characterized selectivity profile makes it particularly valuable for dissecting the relative contributions of different CDK family members in complex biological contexts. Recent research has highlighted that the response to CDK2 inhibitors is controlled by the genetic and epigenetic makeup of tumors, with biomarkers such as cyclin E and p16INK4A emerging as potential predictors of sensitivity. This evolving understanding of CDK2 inhibitor responsiveness underscores the importance of patient stratification strategies for future clinical development of this inhibitor class. This compound, with its favorable selectivity and extensive preclinical validation, represents a promising backbone for the development of more potent and selective CDK2 inhibitors.

Emerging Approaches in CDK2 Inhibition

Recent advances in CDK2 inhibitor development have explored alternative strategies beyond conventional ATP-competitive inhibition. One promising approach targets the protein-protein interaction (PPI) interface between CDK2 and its regulatory cyclin partners rather than the conserved ATP-binding pocket. This strategy offers the potential for greatly enhanced selectivity by exploiting structural features unique to the CDK2-cyclin complex. For example, homoharringtonine (HHT) has been identified as a potential disruptor of the CDK2-cyclin A interaction through binding to druggable pockets located in the PPI interface. This compound induces autophagic degradation of CDK2 protein via tripartite motif 21 (Trim21) in cancer cells, representing a fundamentally different mechanism from ATP-competitive inhibitors like this compound.

The molecular overlay approach has emerged as a powerful strategy for designing new CDK2 inhibitors based on structural information from crystallographic complexes. This technique uses known protein-inhibitor structures to guide the design of novel chemotypes that maintain key interactions with the target while potentially improving properties such as potency, selectivity, or drug-like characteristics. For instance, thiazepinopurine scaffolds have been developed through heteroannelation of purine with thiazepine, inspired by the structures of known CDK2 inhibitors including this compound. These design efforts are increasingly supported by computational methods such as virtual screening pipelines that combine machine learning, pharmacophore modeling, and molecular dynamics simulations to identify novel chemotypes with optimal binding characteristics. Such approaches represent the next frontier in CDK2 inhibitor development, building on the foundation established by well-characterized inhibitors like this compound.

Diagram: CDK2 signaling and inhibition mechanisms

G GrowthSignals Growth Signals CyclinE Cyclin E Expression GrowthSignals->CyclinE CDK2CyclinE CDK2/Cyclin E Complex CyclinE->CDK2CyclinE pRbPhos pRb Phosphorylation CDK2CyclinE->pRbPhos E2FRelease E2F Release pRbPhos->E2FRelease SPhase S Phase Entry E2FRelease->SPhase Inhibitors CDK2 Inhibitors TypeI Type I (ATP-competitive) This compound, Roscovitine Inhibitors->TypeI TypeII Type II (ATP-allosteric) Inhibitors->TypeII PPI PPI Disruptors HHT Inhibitors->PPI TypeI->CDK2CyclinE Inhibits TypeII->CDK2CyclinE Inhibits PPI->CDK2CyclinE Disrupts Degradation CDK2 Degradation PPI->Degradation Induces

Conclusion

References

CVT-313 inhibitory activity across CDK family members

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitory Profile of CVT-313

The table below summarizes the key inhibitory data for this compound based on current scientific literature:

CDK Target Inhibition Potency (IC₅₀) Experimental Context / Observed Effect
CDK2 Most selective target [1] Primary target; inhibits CDK2-dependent processes at low concentrations [1].
CDK1 Inhibited at higher concentrations [1] 10 µM concentration required for inhibition in cell-based assays [1].
CDK4/6 No direct data Not mentioned as a target in the provided studies [2] [1].
Other CDKs No direct data Selectivity suggested, but specific data for CDKs 3, 5, 7-12 not provided [1].

The core value of this compound lies in its differential sensitivity; it can selectively inhibit CDK2 at concentrations that do not affect CDK1. One study showed that 2 µM this compound was sufficient to block CDK2-dependent cytotoxicity caused by another drug, while 10 µM was needed to inhibit CDK1 and prevent mitotic entry [1]. This indicates at least a 5-fold selectivity for CDK2 over CDK1 in a cellular context.

Experimental Workflows for CDK Selectivity Assessment

The data on this compound was generated through standard and reliable experimental models. Here are the methodologies cited in the research:

  • In Vitro Cell-Based Assays: The differential effect of this compound on CDK2 and CDK1 was observed in studies using the MDA-MB-231 cancer cell line [1]. Researchers treated cells with varying concentrations of this compound (2 µM and 10 µM) alongside other drugs and assessed outcomes like cell cycle progression (via DNA content analysis) and markers of DNA damage to deduce CDK activity [1].
  • CDK Selectivity Screening: A broader approach for determining inhibitor selectivity, as detailed in another study, involves biochemical kinase assays [3]. This method tests a compound against a panel of purified CDK-cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin A/E, CDK4/cyclin D1, CDK6/cyclin D3) under consistent conditions to directly compare half-maximal inhibitory concentrations (IC₅₀) for each target [3]. This provides a quantitative selectivity profile.

The Role of CDK2 in the Cell Cycle

To understand the context of this compound research, it is helpful to see how CDK2 functions within the network of cell cycle regulators. The diagram below illustrates the key pathways and where selective CDK2 inhibitors like this compound act.

G MitogenicSignals Mitogenic Signals CyclinD_CDK4_6 Cyclin D-CDK4/6 MitogenicSignals->CyclinD_CDK4_6 Rb Retinoblastoma (Rb) Protein CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Represses CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates CyclinE_CDK2->Rb Further Phosphorylates SPhaseEntry S Phase Entry CyclinE_CDK2->SPhaseEntry CVT313 This compound CVT313->CyclinE_CDK2 Inhibits

As shown above, CDK2, in complex with cyclin E, is a key driver of the G1 to S phase transition. Its activity is crucial for the irreversible commitment to cell division, making it a significant target in cancer research [4].

Interpretation Guide for Available Data

When evaluating the provided information on this compound, please consider the following:

  • Focus on Comparative Activity: The available evidence is strongest for highlighting this compound's selectivity for CDK2 over CDK1. The lack of full IC₅₀ profiling across all CDKs in the provided literature is a common limitation when relying on individual research articles.
  • Next Steps for a Complete Profile: To build a more comprehensive picture, you could:
    • Consult specialized kinase inhibitor databases.
    • Look for review articles that compile the pharmacological profiles of various CDK inhibitors.
    • Search for papers that specifically perform broad kinase panel screens.

References

CVT-313 ATP-competitive inhibitor validation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Profile of CVT-313

Property Description
Primary Target Cyclin-dependent kinase 2 (CDK2) [1] [2]
Mechanism Potent, selective, reversible, and ATP-competitive inhibitor [1] [3]
IC50 (CDK2/Cyclin A) 0.5 µM [1] [4] [3]
Ki (ATP-competitive) 95 nM [5] [2]
Cellular Growth Arrest (IC50) 1.25 - 20 µM (across mouse, rat, and human cell lines) [5] [2] [4]
Selectivity Profile IC50 Value
CDK1/Cyclin B 4.2 µM [1] [3] [6]
CDK4/Cyclin D1 215 µM [1] [3] [6]
CDK5/p25 0.419 µM [6]
CDK9/Cyclin T1 2.3 µM [6]
MAPK, PKA, PKC >1.25 mM [1] [3]

Key Experimental Data and Workflows

To validate its activity, this compound has been tested in specific experimental setups. Here are the methodologies for key assays cited in the literature.

In Vitro Kinase Assay

This is the primary method to determine the IC50 value and selectivity of this compound.

  • Procedure: Purified CDK2 (often in complex with cyclin A or E) is mixed with [γ-³²P]ATP and a substrate (e.g., histone H1) in an appropriate reaction buffer. The specific kinase activity is measured by quantifying the incorporation of radioactive phosphate into the substrate [3] [6].
  • Inhibition Test: this compound is added to the reaction at varying concentrations. Its activity is competitive with ATP, meaning its effectiveness can be influenced by the ATP concentration in the assay [5] [2].
  • Analysis: Phosphorylated proteins are separated by SDS-PAGE, and the level of phosphorylation is quantified to determine the concentration of this compound that inhibits 50% of the kinase activity (IC50) [3].
Cell Proliferation & Cell Cycle Analysis

This protocol evaluates the functional consequences of CDK2 inhibition in living cells.

  • Cell Lines: Experiments have been performed on various normal and tumor cell lines, such as human MRC-5 lung fibroblasts [4] [3].
  • Treatment: Exponentially growing cells are treated with this compound (typically in the range of 0-20 µM) for 24-48 hours [4] [3].
  • Proliferation Measurement: Cell proliferation is often measured using non-radioactive kits like the CellTiter 96 assay after 48 hours of exposure [3].
  • Cell Cycle Analysis (FACS): To confirm G1/S arrest, cells are trypsinized, fixed in ethanol, treated with RNase A, and stained with propidium iodide. The DNA content is then analyzed by flow cytometry (FACS) [4] [3].

This compound Mechanism of Action in Cell Cycle Arrest

The diagram below illustrates how this compound induces cell cycle arrest by specifically inhibiting CDK2, a key regulator of the G1 to S phase transition.

G G1 G1 Phase CDK2CyclinE CDK2/Cyclin E Complex G1->CDK2CyclinE Activates S S Phase (DNA Replication) Rb Retinoblastoma (Rb) Protein CDK2CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases E2F->S Triggers Entry CVT313 This compound Inhibitor CVT313->CDK2CyclinE Inhibits CVT313->Rb Prevents Hyperphosphorylation

As shown, this compound binds to and inhibits the CDK2/cyclin E complex. This prevents the phosphorylation of the retinoblastoma (Rb) protein, which in turn fails to release the E2F transcription factor. Without E2F activity, the cell cannot initiate the genes necessary for DNA synthesis and is thus arrested at the G1/S boundary [5] [2] [4].

Research Applications & Evidence

  • Application in Disease Models: In a rat carotid artery model of restenosis (a condition of abnormal cell proliferation), a brief intraluminal exposure to this compound resulted in over 80% inhibition of neointima formation [5] [2]. This highlights its potential therapeutic utility in proliferative disorders.
  • Use in Combination Studies: Studies using this compound have explored the interplay between CDK2 and other cellular pathways, including DNA repair mechanisms and apoptosis [1]. It has also been used in research to help discriminate the activity of CDK2 from the highly similar CDK1 [1].

Key Considerations for Researchers

  • Formulation: For in vitro work, this compound is typically dissolved in DMSO at high concentrations (e.g., 80 mg/mL) [4]. For animal studies, formulations such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O have been used to prepare clear solutions for administration [4] [3].
  • Critical Reanalysis: It is important to note that some methods used to discriminate CDK2 activity from CDK1 have been critically reanalyzed in the scientific literature. Researchers should design their experiments and interpret results with this in mind [1].

References

CVT-313 cellular efficacy different cancer types

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Efficacy in Different Cancer Types

The following table summarizes the experimental data on the cellular efficacy of CVT-313 across various cancer models.

Cancer Type / Model Experimental Model Key Findings (IC₅₀ / Effect) Context of Data
Various Human/Murine Cells (across species) Multiple normal and tumor cell lines [1] Growth inhibition IC₅₀: 1.25 to 20 μM [1] Cell proliferation assays
Colorectal Cancer (CRC) Patient-derived CRC cell lines (e.g., CRC057, CRC119) [2] Cytotoxicity as part of CDK inhibitor class; synergistic effect with CDK9 inhibition [2] High-throughput drug screen & combination studies
Colorectal Cancer (CRC) Patient-derived xenograft (PDX) models of colorectal cancer [2] Combined CDK2/9 inhibition synergistically reduced PDX tumor growth in vivo [2] In vivo validation study
Human Lung Carcinoma A549 cell line [3] [4] Cell growth inhibition IC₅₀: 1.2 μM [3] [4] Cell viability assay (CTG-based)
Melanoma LOX IMVI cell line [3] <20% inhibition at 5 μM alone; ~80% inhibition in combination with CDK4 inhibitor (0.25 μM indolocarbazole) [3] Combination therapy study

Mechanism of Action and Experimental Data

This compound exerts its effects through a well-defined mechanism, primarily by inhibiting CDK2.

  • Molecular Mechanism: this compound is a potent, selective, reversible, and ATP-competitive inhibitor of CDK2 with a biochemical IC₅₀ of 0.5 μM [5] [1]. It binds to the ATP-binding pocket of CDK2, as confirmed by its crystal structure, leading to protein stabilization [3] [4] [6].
  • Cellular Consequences: Inhibition of CDK2 by this compound prevents the hyperphosphorylation of the retinoblastoma (Rb) protein. This results in cell cycle arrest at the G1/S boundary, preventing the transition into the DNA synthesis (S) phase [1]. In some contexts, like dual CDK2/9 inhibition, it can also induce G2/M arrest and anaphase catastrophe [2].
  • Synergistic Effects: Research in colorectal cancer models has identified that combining CDK2 inhibition (using this compound) with CDK9 knockdown or inhibition creates a strong synergistic effect, leading to significantly reduced cancer cell viability and tumor growth in vivo [2].

The diagram below illustrates the pathway from this compound's molecular action to its cellular and therapeutic effects.

G CVT313 This compound ATP_Pocket Binds ATP-binding pocket of CDK2 CVT313->ATP_Pocket CDK2_Inhibit Inhibits CDK2/Cyclin Activity ATP_Pocket->CDK2_Inhibit Rb_Effect Prevents Rb Protein Hyperphosphorylation CDK2_Inhibit->Rb_Effect Synergy Synergistic with CDK9 Inhibition CDK2_Inhibit->Synergy G1_Arrest Cell Cycle Arrest at G1/S Boundary Rb_Effect->G1_Arrest Apoptosis Induces Apoptosis & Inhibits Proliferation G1_Arrest->Apoptosis Synergy->Apoptosis InVivo Reduces Tumor Growth (In Vivo) Apoptosis->InVivo

Key Experimental Protocols

To help you evaluate or replicate the findings, here are the methodologies used in the cited studies.

  • Cell Viability/Proliferation Assay (IC₅₀ Determination)

    • Protocol: Cells are plated in multi-well plates and incubated for 24 hours before treatment with a range of this compound concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is quantified using assays like CellTiter-Glo Luminescent Cell Viability Assay, which measures metabolically active cells. IC₅₀ values are then calculated using nonlinear regression analysis of the dose-response curve [5] [2] [3].
  • In Vivo Efficacy Study (PDX Model)

    • Protocol: Patient-derived colorectal cancer cells or tumor fragments are implanted into immunodeficient mice. Once tumors are established, mice are treated with the drug (e.g., this compound alone or in combination). Tumor size is measured regularly with calipers, and tumor volume is calculated to assess the compound's effect on inhibiting tumor growth [2].
  • Combination Synergy Study (siRNA Knockdown)

    • Protocol: Cancer cells are transfected with CDK9-specific siRNA using a transfection reagent like Lipofectamine RNAiMax to knock down CDK9 expression. Subsequently, cells are treated with a dose curve of this compound. Cell viability is assessed after 48 hours, and the combination effect is analyzed to determine if it is synergistic compared to either intervention alone [2].

Significance and Research Context

This compound serves as an important tool compound in cancer research.

  • It demonstrates proof-of-concept that selective CDK2 inhibition is a viable strategy to halt the proliferation of cancer cells [1].
  • The synergistic relationship between CDK2 and CDK9 inhibition highlights the potential of combinatorial targeting of transcriptional and cell-cycle regulation as a therapeutic strategy, especially in aggressive cancers like metastatic colorectal cancer [2].
  • The solved crystal structure of CDK2 in complex with this compound provides a valuable roadmap for medicinal chemists to design next-generation inhibitors with improved potency and selectivity [3] [4] [6].

References

CVT-313 comparison flavopiridol CDK2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical and Cellular Profiling at a Glance

The table below summarizes the key characteristics of CVT-313 and Flavopiridol based on the search results.

Feature This compound Flavopiridol
Primary Target CDK2 [1] Pan-CDK inhibitor (CDK1, CDK2, CDK4, CDK7) [2]
Reported CDK2 IC₅₀ 0.5 µM (cell-free assay) [1] Potent nanomolar range (e.g., ~100 nM) [2]
Selectivity ~8-fold selective for CDK2 over CDK1; >400-fold over CDK4 [3] Non-selective [2]
Reported Cellular IC₅₀ ~1.2 µM (A549 lung carcinoma cells) [3] Inhibits proliferation at nanomolar concentrations [2]
Cellular Outcome Inhibits Rb hyperphosphorylation, arrests cell cycle at G1/S boundary [1] Arrests cell cycle at both G1/S and G2/M boundaries [2]
Binding Mode ATP-competitive (Type I inhibitor); binds in the active conformation [3] ATP-competitive [4]
Key Structural Interactions Direct hydrogen bonds with Leu83, Asp86, Asp145; water-mediated interaction with Asn132 [3] Key hydrogen bonds with the kinase hinge region [5] [6]
Therapeutic Utility Preclinical research tool; shows synergy with other agents (e.g., CDK4 inhibitors) [7] [3] First CDK inhibitor in human clinical trials [2]

Detailed Experimental Data and Protocols

For your experimental planning, here is a deeper dive into the methodologies that generated the data above.

  • this compound Experimental Insights

    • Biochemical Assay (IC₅₀): The reported IC₅₀ of 0.5 µM was determined using a cell-free (enzymatic) assay that measured the inhibition of CDK2/Cyclin A activity [1].
    • Cellular Proliferation Assay (IC₅₀): The cellular IC₅₀ of 1.2 µM in A549 cells was determined using a CellTiter-Glo (CTG) Luminescent Cell Viability Assay. This method quantifies the number of metabolically active cells after 48 hours of drug treatment [3].
    • Thermal Shift Assay: This experiment confirmed direct binding to CDK2. The study found that this compound increased the melting temperature ((T_m)) of CDK2 by 7°C, indicating a stabilizing effect on the protein structure [3].
    • Synergistic Studies: Research in melanoma cell lines showed that this compound (2 µM) could synergize with a CDK4 inhibitor (0.25 µM), leading to approximately 80% cell growth inhibition even though each agent alone was poorly potent in that specific line [3].
  • Flavopiridol Experimental Insights

    • Early Landmark Studies: Flavopiridol's potent, nanomolar-level activity was established through early preclinical studies. It demonstrated growth inhibition across various mammalian cell lines and was found to be a potent inhibitor of multiple CDKs in cell-free assays [2].
    • Clinical Trial Experience: As the first CDK inhibitor to enter human trials, it showed activity against several cancers. A key finding was that biologically active plasma concentrations (~300–500 nM) were achievable in patients receiving infusional flavopiridol [2].

Mechanisms of Action and Binding

The following diagrams illustrate the distinct mechanisms and binding interactions of these two inhibitors.

G cluster_flavopiridol Flavopiridol: Pan-CDK Inhibition cluster_cvt313 This compound: Selective CDK2 Inhibition F1 Flavopiridol enters ATP-binding site F2 Broad inhibition of CDK1, CDK2, CDK4, CDK7, CDK9 F1->F2 F3 Cell cycle arrest at G1/S & G2/M F2->F3 F4 Additional effects: Apoptosis, anti-angiogenesis, transcriptional modulation F3->F4 C1 This compound binds CDK2 ATP-pocket C2 Inhibits CDK2/Cyclin A & E activity C1->C2 C3 Prevents Rb protein phosphorylation C2->C3 C4 Cell cycle arrest at G1/S boundary C3->C4

G cluster_cvt313_binding This compound Binding Interactions with CDK2 cluster_flavo_binding Flavopiridol Binding (from Co-crystal structure) A1 This compound binds in ATP-active site (Type I) A2 Direct H-bonds with: Leu83, Asp86, Asp145 A1->A2 A3 Water-mediated H-bond with Asn132 A2->A3 A4 Stabilizes active kinase conformation A3->A4 B1 Flavopiridol occupies ATP-binding site B2 Forms key H-bonds with hinge region residues B1->B2 B3 Interaction with Glu81 and Leu83 (via crystal structure) B2->B3 B4 Chlorophenyl group occupies hydrophobic region B3->B4

Research Implications and Selection Guide

Your choice between this compound and Flavopiridol should be guided by your specific research goals.

  • Choose this compound if: Your research requires selective CDK2 inhibition to isolate its biological function, or if you are exploring synergistic drug combinations. Its well-characterized binding mode also makes it a good starting point for medicinal chemistry efforts to design more potent analogues [7] [3].
  • Choose Flavopiridol if: Your goal is to achieve broad and potent CDK inhibition to induce robust cell cycle arrest and apoptosis. It remains a valuable tool for studying the aggregate effect of pan-CDK inhibition and provides a clinical benchmark [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

400.22228878 Da

Monoisotopic Mass

400.22228878 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T5490K8I7S

Other CAS

199986-75-9

Wikipedia

Cvt-313

Dates

Last modified: 08-15-2023
1: Sakurikar N, Eastman A. Critical reanalysis of the methods that discriminate the activity of CDK2 from CDK1. Cell Cycle. 2016 May 2;15(9):1184-8. doi: 10.1080/15384101.2016.1160983. Epub 2016 Mar 17. PubMed PMID: 26986210.
2: Dong P, Maddali MV, Srimani JK, Thélot F, Nevins JR, Mathey-Prevot B, You L. Division of labour between Myc and G1 cyclins in cell cycle commitment and pace control. Nat Commun. 2014 Sep 1;5:4750. doi: 10.1038/ncomms5750. PubMed PMID: 25175461; PubMed Central PMCID: PMC4164785.
3: Hwang CY, Lee SM, Park SS, Kwon KS. CDK2 differentially controls normal cell senescence and cancer cell proliferation upon exposure to reactive oxygen species. Biochem Biophys Res Commun. 2012 Aug 17;425(1):94-9. doi: 10.1016/j.bbrc.2012.07.059. Epub 2012 Jul 20. PubMed PMID: 22819841.
4: Gräub R, Lancero H, Pedersen A, Chu M, Padmanabhan K, Xu XQ, Spitz P, Chalkley R, Burlingame AL, Stokoe D, Bernstein HS. Cell cycle-dependent phosphorylation of human CDC5 regulates RNA processing. Cell Cycle. 2008 Jun 15;7(12):1795-803. Epub 2008 Jun 25. PubMed PMID: 18583928; PubMed Central PMCID: PMC2940709.
5: Deterding LJ, Bunger MK, Banks GC, Tomer KB, Archer TK. Global changes in and characterization of specific sites of phosphorylation in mouse and human histone H1 Isoforms upon CDK inhibitor treatment using mass spectrometry. J Proteome Res. 2008 Jun;7(6):2368-79. doi: 10.1021/pr700790a. Epub 2008 Apr 17. PubMed PMID: 18416567; PubMed Central PMCID: PMC2761089.
6: Faber AC, Chiles TC. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas. Cell Cycle. 2007 Dec 1;6(23):2982-9. PubMed PMID: 18156799.
7: Bhattacharjee RN, Banks GC, Trotter KW, Lee HL, Archer TK. Histone H1 phosphorylation by Cdk2 selectively modulates mouse mammary tumor virus transcription through chromatin remodeling. Mol Cell Biol. 2001 Aug;21(16):5417-25. PubMed PMID: 11463824; PubMed Central PMCID: PMC87264.
8: Sriram V, Patterson C. Cell cycle in vasculoproliferative diseases: potential interventions and routes of delivery. Circulation. 2001 May 15;103(19):2414-9. Review. PubMed PMID: 11352893.
9: Gray N, Détivaud L, Doerig C, Meijer L. ATP-site directed inhibitors of cyclin-dependent kinases. Curr Med Chem. 1999 Sep;6(9):859-75. Review. PubMed PMID: 10495356.
10: Brooks EE, Gray NS, Joly A, Kerwar SS, Lum R, Mackman RL, Norman TC, Rosete J, Rowe M, Schow SR, Schultz PG, Wang X, Wick MM, Shiffman D. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997 Nov 14;272(46):29207-11. PubMed PMID: 9360999.

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